Atg4B-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E)-4-oxo-4-(4-undecylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C21H30O3/c1-2-3-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)20(22)16-17-21(23)24/h12-17H,2-11H2,1H3,(H,23,24)/b17-16+ |
InChI Key |
XEPLKXYXNJMMCI-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Atg4B-IN-2: A Technical Guide for Researchers
For Immediate Release
This technical document provides an in-depth analysis of the mechanism of action of Atg4B-IN-2, a potent and competitive inhibitor of Autophagy-related 4B cysteine peptidase (Atg4B). This guide is intended for researchers, scientists, and drug development professionals engaged in autophagy research and the development of novel therapeutics targeting this fundamental cellular process.
Executive Summary
This compound is a small molecule inhibitor that directly targets the enzymatic activity of Atg4B, a key cysteine protease in the autophagy pathway. Atg4B plays a dual role in the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) family proteins: the initial cleavage of pro-LC3 to its cytosolic form, LC3-I, and the subsequent deconjugation of phosphatidylethanolamine (PE) from the membrane-bound form, LC3-II. By competitively inhibiting Atg4B, this compound effectively disrupts these processes, leading to the suppression of autophagic flux. This inhibitory action has been shown to enhance the efficacy of anti-cancer agents, highlighting its therapeutic potential.
Mechanism of Action
This compound functions as a competitive inhibitor of Atg4B.[1] This mode of inhibition signifies that this compound directly competes with the natural substrate of Atg4B, pro-LC3/LC3, for binding to the enzyme's active site. The catalytic triad of Atg4B, comprising Cys74, Asp278, and His280, is crucial for its proteolytic activity.[2] this compound likely interacts with residues within this active site pocket, thereby preventing the binding and subsequent cleavage of LC3.
The primary consequence of Atg4B inhibition by this compound is the disruption of the LC3 lipidation system, a central event in autophagosome formation.[3] This leads to a dose-dependent reduction in the formation of autophagic vesicles and an accumulation of autophagy substrates like p62/SQSTM1.[1]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Target/System | Reference |
| Ki | 3.1 µM | Atg4B | [1] |
| IC50 | 11 µM | Atg4B | [1] |
| IC50 | 3.5 µM | Phospholipase A2 (PLA2) | [1] |
Note: While this compound is a potent Atg4B inhibitor, it also exhibits inhibitory activity against phospholipase A2 (PLA2).[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Atg4B's role in autophagy and its inhibition by this compound.
Caption: Workflow for characterizing this compound's mechanism of action.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of Atg4B inhibitors like this compound.
In Vitro Atg4B Cleavage Assay (Gel-based)
This assay directly measures the enzymatic activity of Atg4B on a fusion protein substrate.
Objective: To determine the inhibitory effect of this compound on the cleavage of an LC3-GST fusion protein by recombinant Atg4B.
Materials:
-
Recombinant human Atg4B
-
LC3-GST fusion protein substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain or anti-GST antibody for Western blotting
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of recombinant Atg4B (e.g., 50 nM), and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the LC3-GST substrate (e.g., 2 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the full-length LC3-GST and the cleaved GST fragment by Coomassie staining or Western blotting with an anti-GST antibody.
-
Quantify the band intensities to determine the extent of cleavage inhibition at different inhibitor concentrations.
Cellular Autophagy Flux Assay (Western Blot)
This assay assesses the impact of this compound on the autophagic process within a cellular context.
Objective: To measure the effect of this compound on the levels of LC3-II and p62 in cells, indicative of autophagy inhibition.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO vehicle control for a specified duration (e.g., 2 hours).[1]
-
Induce autophagy by replacing the complete medium with starvation medium for a further 2-4 hours. A control group with complete medium should be maintained.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3B, p62, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities. Inhibition of Atg4B is expected to lead to a decrease in the LC3-II/LC3-I ratio and an accumulation of p62.[1]
Conclusion
This compound is a well-characterized competitive inhibitor of Atg4B that effectively blocks the autophagy process by interfering with LC3 processing. Its mechanism of action has been elucidated through a combination of biochemical and cell-based assays. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the role of Atg4B in health and disease and for those involved in the development of autophagy-modulating therapeutics. The off-target activity on PLA2 should be considered in the interpretation of experimental results.
References
Atg4B-IN-2: A Technical Guide to a Competitive Inhibitor of Autophagy Cysteine Protease Atg4B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The cysteine protease Atg4B is a key regulator of autophagy through its dual role in processing the microtubule-associated protein 1A/1B-light chain 3 (LC3) precursor to its active form (LC3-I) and delipidating the membrane-bound form (LC3-II) for recycling. Dysregulation of autophagy is implicated in various diseases, including cancer, making Atg4B a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Atg4B-IN-2, a potent and competitive inhibitor of Atg4B, intended for researchers and drug development professionals.
This compound: Mechanism of Action and Biochemical Profile
This compound, also referred to as compound 21f, has been identified as a potent, competitive inhibitor of human Atg4B.[1] Its mechanism of action involves binding to the active site of Atg4B, thereby preventing the processing of its substrate, pro-LC3. The competitive nature of this inhibition means that this compound and the substrate vie for the same binding site on the enzyme.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound's inhibitory activity against Atg4B.
| Parameter | Value | Description | Reference |
| Ki | 3.1 µM | Inhibition constant, a measure of the inhibitor's binding affinity. | [1] |
| IC50 | 11 µM | Half-maximal inhibitory concentration against Atg4B. |
Note: As of the latest available data, specific selectivity profiling of this compound against other Atg4 isoforms (Atg4A, Atg4C, and Atg4D) has not been extensively published. Atg4B is known to have the broadest substrate specificity among the isoforms.
Signaling Pathway and Inhibition
The processing of pro-LC3 by Atg4B is a critical step in the autophagy pathway. This compound directly interferes with this process, leading to a blockage in the formation of autophagosomes.
References
The Role of Atg4B-IN-2 in Autophagy Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer. The cysteine protease Atg4B is a key regulator of autophagy, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Atg4B-IN-2, a potent and competitive inhibitor of Atg4B. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols for its characterization, and visualize the complex signaling pathways governing Atg4B activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of autophagy and cancer biology.
Introduction to Autophagy and the Role of Atg4B
Macroautophagy, hereafter referred to as autophagy, is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded and recycled. This process is crucial for maintaining cellular health by removing damaged organelles and protein aggregates.
The formation of the autophagosome is a tightly regulated process involving a series of autophagy-related (Atg) proteins. A central event in this process is the conjugation of microtubule-associated protein 1 light chain 3 (LC3) and its homologs to phosphatidylethanolamine (PE) on the autophagosomal membrane. This lipidation process is critical for the elongation and closure of the autophagosome.
Atg4B, a cysteine protease, plays a dual and essential role in the LC3 conjugation system[1]:
-
Priming of pro-LC3: Atg4B proteolytically cleaves the C-terminal of newly synthesized pro-LC3 to expose a glycine residue, generating the cytosolic form, LC3-I. This priming step is a prerequisite for the subsequent conjugation of LC3 to PE.
-
Delipidation of LC3-II: Atg4B also catalyzes the deconjugation of LC3-II (the lipidated form) from the autophagosomal membrane, recycling LC3 back to the cytosol for subsequent rounds of autophagosome formation.
Given its critical role, the inhibition of Atg4B presents a promising strategy for modulating autophagy, particularly in diseases like cancer where autophagy can promote tumor cell survival.
This compound: A Potent Inhibitor of Autophagy
This compound is a small molecule inhibitor that has been identified as a potent and competitive inhibitor of Atg4B[2]. Its inhibitory action on Atg4B disrupts the normal autophagic process, leading to a blockage of autophagic flux.
Mechanism of Action
This compound functions as a competitive inhibitor, meaning it binds to the active site of the Atg4B enzyme, thereby preventing the binding and processing of its natural substrate, pro-LC3. This inhibition blocks the initial priming step of LC3, leading to an accumulation of unprocessed pro-LC3 and a reduction in the formation of LC3-I. Consequently, the downstream lipidation of LC3 to form LC3-II is impaired, which ultimately inhibits the formation and maturation of autophagosomes.
Cellular Effects
In cellular contexts, treatment with this compound has been shown to:
-
Restore p62 expression: p62 (also known as SQSTM1) is an autophagy receptor that is degraded during the autophagic process. Inhibition of autophagy by this compound leads to the accumulation of p62[2].
-
Inhibit autophagic vesicle formation: At concentrations as low as 1 µM, this compound can moderately decrease the number of autophagic vesicles, with almost complete inhibition observed at 5 µM[2].
-
Enhance anticancer activity: By inhibiting the pro-survival role of autophagy in cancer cells, this compound can enhance the efficacy of anti-cancer agents, particularly in castration-resistant prostate cancer[2].
Quantitative Data for Atg4B Inhibitors
The efficacy of Atg4B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following table summarizes the available quantitative data for this compound and other notable Atg4B inhibitors for comparative purposes.
| Inhibitor | Target(s) | IC50 | Ki | Assay Type | Reference |
| This compound | Atg4B , PLA2 | 11 µM (Atg4B) , 3.5 µM (PLA2) | 3.1 µM (Atg4B) | Not Specified | [2] |
| S130 | Atg4B, Atg4A | 3.24 µM (Atg4B), 7.11 µM (Atg4A) | Not Reported | FRET assay | [3] |
| NSC185058 | Atg4B | >100 µM | Not Reported | FRET assay | [3] |
| MJO445 (derivative of NSC185058) | Atg4B | 12.7 µM | Not Reported | Fluorimetric biochemical assay | [4] |
| Hypericin | Atg4B | 57 µM | Not Reported | FRET (YFP–LC3–EmGFP) | [5] |
| Aurin tricarboxylic acid | Atg4B | 4.4 µM | Not Reported | FRET (YFP–LC3–EmGFP) | [5] |
Experimental Protocols
The identification and characterization of Atg4B inhibitors rely on robust and reproducible experimental assays. This section provides detailed methodologies for key experiments cited in the literature.
Luciferase-Based Reporter Assay for Atg4B Activity
This cell-based assay provides a quantitative measure of Atg4B activity by monitoring the cleavage of a luciferase-tagged LC3B substrate[6][7].
Principle: A fusion protein consisting of LC3B tagged at its C-terminus with a secretable luciferase (e.g., Gaussia luciferase, GLUC) is expressed in cells. This reporter is anchored to the cytoskeleton. Cleavage of the LC3B portion by active Atg4B releases the luciferase into the cell culture supernatant, where its activity can be measured.
Protocol:
-
Cell Line Generation:
-
Transfect the host cell line (e.g., PANC1) with a lentiviral vector encoding the LC3B-GLUC reporter construct.
-
Select for stable expression of the reporter using an appropriate selection marker (e.g., puromycin).
-
Validate the stable cell line for reporter expression and functionality.
-
-
Compound Treatment:
-
Seed the stable reporter cell line in a 96-well or 384-well plate.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
-
Supernatant Collection and Luciferase Assay:
-
After the desired incubation period (e.g., 24 hours), carefully collect the cell culture supernatant.
-
Transfer the supernatant to a white-walled, clear-bottom assay plate.
-
Add a luciferase substrate solution (e.g., coelenterazine for Gaussia luciferase).
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay on the remaining cells).
-
Calculate the percent inhibition of Atg4B activity for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a suitable model.
-
Förster Resonance Energy Transfer (FRET)-Based Assay
This in vitro assay allows for the real-time monitoring of Atg4B cleavage activity using a FRET-based substrate[3][8][9].
Principle: A substrate protein, typically LC3B, is flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore. In the uncleaved state, excitation of the donor results in energy transfer to the acceptor, leading to acceptor emission. Upon cleavage by Atg4B, the donor and acceptor are separated, resulting in a decrease in FRET and an increase in donor emission.
Protocol:
-
Reagent Preparation:
-
Purify recombinant Atg4B enzyme.
-
Purify the FRET-based substrate (e.g., CFP-LC3B-YFP).
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, recombinant Atg4B, and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the fluorescence of both the donor and acceptor fluorophores over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence intensity. A decrease in this ratio indicates cleavage of the substrate.
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percent inhibition and determine the IC50 value.
-
LC3-GST Cleavage Assay
This gel-based assay provides a direct visualization of Atg4B's ability to cleave a fusion protein substrate[10].
Principle: A fusion protein of LC3 and Glutathione S-transferase (GST) is used as a substrate for Atg4B. The cleavage of this substrate by Atg4B results in two separate proteins, LC3 and GST, which can be resolved by SDS-PAGE.
Protocol:
-
Reagent Preparation:
-
Purify recombinant Atg4B enzyme.
-
Purify the LC3-GST fusion protein.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT).
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, recombinant Atg4B, and the test inhibitor.
-
Pre-incubate as described for the FRET assay.
-
Add the LC3-GST substrate to start the reaction.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue staining or Western blotting using antibodies against LC3 and/or GST.
-
Quantify the band intensities of the full-length LC3-GST and the cleaved products to determine the extent of inhibition.
-
Signaling Pathways Regulating Atg4B
The activity of Atg4B is not constitutive but is tightly regulated by various signaling pathways, primarily through post-translational modifications such as phosphorylation. Understanding these regulatory networks is crucial for developing targeted therapeutic strategies.
Key Upstream Regulators
Several kinases and a phosphatase have been identified as key regulators of Atg4B activity:
-
ULK1 (Unc-51 like autophagy activating kinase 1): A central kinase in the autophagy initiation complex. ULK1 can phosphorylate Atg4B on Serine 316, which leads to an inhibition of its catalytic activity[4][5]. This provides a negative feedback loop to fine-tune the autophagic process.
-
AKT1 (AKT serine/threonine kinase 1): A key node in cell survival and growth pathways. AKT1 can phosphorylate Atg4B at Serine 34, which has been shown to have little effect on basal autophagy but can enhance the Warburg effect in cancer cells[2][11].
-
MST4 (Mammalian STE20-like protein kinase 4): This kinase has been shown to directly phosphorylate Atg4B at Serine 383, leading to an increase in its activity and enhanced autophagic flux[3][6][12].
-
PP2A (Protein Phosphatase 2A): This phosphatase can dephosphorylate Atg4B at Serine 316, thereby counteracting the inhibitory effect of ULK1 and reactivating Atg4B[2].
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways regulating Atg4B activity and the experimental workflow for inhibitor screening.
Caption: Signaling pathways regulating Atg4B activity.
References
- 1. A high-throughput FRET-based assay for determination of Atg4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Translational Modifications of ATG4B in the Regulation of Autophagy [mdpi.com]
- 3. CSIG-35. MST4 PHOSPHORYLATION OF ATG4B REGULATES AUTOPHAGIC ACTIVITY, TUMORIGENICITY, AND RADIORESISTANCE IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reversible phospho-switch mediated by ULK1 regulates the activity of autophagy protease ATG4B [ideas.repec.org]
- 5. A reversible phospho-switch mediated by ULK1 regulates the activity of autophagy protease ATG4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MST4 Phosphorylation of ATG4B Regulates Autophagic Activity, Tumorigenicity, and Radioresistance in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based Drug Screening for Inhibitors of Autophagy Related 4B Cysteine Peptidase [jove.com]
- 8. The LC3B FRET biosensor monitors the modes of action of ATG4B during autophagy in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The LC3B FRET biosensor monitors the modes of action of ATG4B during autophagy in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-Translational Modifications of ATG4B in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MST4 Phosphorylation of ATG4B Regulates Autophagic Activity, Tumorigenicity, and Radioresistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Atg4B-IN-2 on p62 Expression in Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The cysteine protease Atg4B is a key regulator of autophagy, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the effect of Atg4B inhibitors, with a focus on the conceptual compound "Atg4B-IN-2," on the expression of p62/SQSTM1, a key autophagy substrate. This document details the underlying signaling pathways, experimental protocols for assessing inhibitor efficacy, and quantitative data from related Atg4B inhibitors.
Introduction to Autophagy and the Role of Atg4B
Autophagy is a highly conserved catabolic process that maintains cellular homeostasis by degrading damaged organelles and long-lived proteins. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The formation and maturation of the autophagosome are tightly regulated by a series of autophagy-related (Atg) proteins.
Atg4B plays a crucial dual role in this process. It is responsible for the initial processing of the microtubule-associated protein 1A/1B-light chain 3 (LC3) precursor, pro-LC3, into its cytosolic form, LC3-I. Subsequently, Atg4B is also involved in the deconjugation of phosphatidylethanolamine (PE) from the membrane-bound form of LC3, LC3-II, allowing for the recycling of LC3.[1][2] This dynamic processing of LC3 is essential for autophagosome biogenesis and maturation.
p62, also known as sequestosome 1 (SQSTM1), is a ubiquitin-binding autophagy receptor that recognizes and sequesters ubiquitinated cargo into autophagosomes for degradation. As p62 is itself degraded during the autophagic process, its accumulation is a widely accepted marker for autophagy inhibition.[3]
Mechanism of Action of Atg4B Inhibitors
Atg4B inhibitors, such as the conceptual this compound, are small molecules designed to block the proteolytic activity of the Atg4B enzyme. By inhibiting Atg4B, these compounds prevent both the initial cleavage of pro-LC3 and the subsequent delipidation of LC3-II.[4] This disruption of LC3 processing leads to a halt in autophagosome formation and maturation. Consequently, the degradation of autophagic cargo, including p62, is impaired, resulting in the accumulation of p62 within the cell.[5]
Signaling Pathway
The following diagram illustrates the core autophagy pathway and the point of intervention for Atg4B inhibitors.
References
- 1. Identification of breast cancer cell subtypes sensitive to ATG4B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Atg4B-IN-2: A Novel Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of human diseases, including cancer. The cysteine protease Atg4B is a key regulator of autophagy, responsible for the processing and delipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), a central event in autophagosome formation. As such, Atg4B has emerged as a promising therapeutic target for diseases characterized by aberrant autophagy, particularly cancer. This technical guide provides a comprehensive overview of the discovery, development, and characterization of Atg4B-IN-2, a novel and potent inhibitor of Atg4B.
Discovery and Development of this compound
This compound, also known as compound 21f, was identified through a rational drug discovery campaign aimed at developing novel inhibitors of Atg4B for the treatment of castration-resistant prostate cancer.[1][2] The discovery process involved a multi-step approach, beginning with in silico screening to identify potential hit compounds. This was followed by experimental validation and structure-based optimization to improve potency and selectivity.
The initial hit compound, compound 17, was identified from an in silico screen and subsequently confirmed to inhibit Atg4B activity using a thermal shift assay.[1][2] Interestingly, compound 17 was a known inhibitor of phospholipase A2 (PLA2), highlighting a potential for off-target effects.[1] Through a structure-based optimization effort, which involved shortening the alkyl chain of compound 17, this compound (compound 21f) was synthesized.[1][2] This modification resulted in a potent and competitive inhibitor of Atg4B with reduced PLA2 inhibitory activity, thereby improving its selectivity profile.[1][2]
The development workflow for this compound is depicted below:
Mechanism of Action
This compound functions as a competitive inhibitor of the cysteine protease Atg4B.[1][2] Atg4B plays a dual role in the processing of LC3. Initially, it cleaves pro-LC3 to its cytosolic form, LC3-I. Subsequently, after LC3-I is conjugated to phosphatidylethanolamine to form LC3-II and incorporated into the autophagosomal membrane, Atg4B also deconjugates LC3-II to release LC3-I for recycling.
By competitively binding to the active site of Atg4B, this compound prevents the processing of pro-LC3 and the delipidation of LC3-II. This inhibition of Atg4B's proteolytic activity disrupts the LC3 lipidation cycle, leading to a blockage of autophagic flux. The accumulation of the autophagy substrate p62 (sequestosome-1), which is normally degraded during autophagy, serves as a key indicator of the inhibitory effect of this compound on the autophagy pathway.
The signaling pathway illustrating the role of Atg4B and the inhibitory action of this compound is shown below:
References
- 1. Discovery and mechanism studies of a novel ATG4B inhibitor Ebselen by drug repurposing and its anti-colorectal cancer effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metastatic prostate cancer-associated P62 inhibits autophagy flux and promotes epithelial to mesenchymal transition by sustaining the level of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of Atg4B-IN-2 on Autophagic Vesicle Formation
Disclaimer: Publicly available scientific literature and databases lack specific information regarding a compound designated "Atg4B-IN-2." Therefore, this technical guide will utilize the well-characterized and potent Atg4B inhibitor, S130 , as a representative molecule to provide an in-depth analysis of how targeted Atg4B inhibition impacts autophagic vesicle formation. The principles, experimental methodologies, and observed effects described for S130 are illustrative of the outcomes expected from a specific and potent Atg4B inhibitor.
Introduction to Atg4B and its Role in Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis. A key family of proteins in this process is the Autophagy-related (Atg) proteins. Atg4B is a cysteine protease that plays a critical dual role in the lifecycle of microtubule-associated protein 1 light chain 3 (LC3), a hallmark protein of autophagosomes.
Firstly, Atg4B is responsible for the initial proteolytic processing of pro-LC3 into its cytosolic form, LC3-I, exposing a C-terminal glycine residue. This priming step is essential for the subsequent conjugation of LC3-I to phosphatidylethanolamine (PE) to form LC3-II, which is then recruited to the burgeoning autophagosomal membrane. Secondly, Atg4B delipidates LC3-II from the outer autophagosomal membrane, recycling LC3-I back into the cytosol for subsequent rounds of autophagosome formation. Given its central role, Atg4B has emerged as a significant target for therapeutic intervention in diseases where autophagy is dysregulated, such as cancer.[1][2]
S130 is a small molecule inhibitor identified through in silico screening that has been shown to potently and specifically inhibit the proteolytic activity of Atg4B.[1][3] This guide will explore the quantitative impact, mechanism of action, and experimental characterization of S130's effect on autophagic vesicle formation.
Quantitative Data for the Atg4B Inhibitor S130
The inhibitory potency and binding characteristics of S130 have been quantified through various biochemical and cellular assays. This data is crucial for understanding its efficacy and specificity.
| Parameter | Value | Assay Method | Target | Reference |
| IC50 | 3.24 µM | FRET Assay | Atg4B | [4] |
| IC50 | 7.11 µM | FRET Assay | Atg4A | [3] |
| Binding Affinity (Kd) | 4.00 µM | Surface Plasmon Resonance (SPR) | Wild-Type Atg4B | [3] |
| Binding Affinity (Kd) | 5.75 µM | Surface Plasmon Resonance (SPR) | Atg4B C74S Mutant | [3] |
| Cytotoxicity (IC50) | 16.1 µM | CCK8 Assay | HeLa Cells | [5] |
| Cytotoxicity (IC50) | 9.0 µM | CCK8 Assay | HCT116 Cells | [5] |
| Cytotoxicity (IC50) | 4.7 µM | CCK8 Assay | HL60 Cells | [5] |
Mechanism of Action of S130
S130 exerts its inhibitory effect on autophagy by directly binding to and suppressing the enzymatic activity of Atg4B.[1][3] Its primary mechanism of action is the attenuation of the delipidation of LC3-II from the autolysosomal membrane.[1][3] This inhibition of LC3-II deconjugation prevents the recycling of LC3-I back to the cytosol, leading to a disruption in the autophagic flux.[3] Consequently, treatment with S130 results in the accumulation of lipidated LC3 (LC3-II) and the autophagy substrate p62/SQSTM1.[3][6] Notably, S130 does not affect the initial stages of autophagy, such as the formation of the phagophore, as evidenced by the unaltered formation of ULK1 and ATG16L1 puncta.[6] Instead, it leads to an accumulation of autolysosomes laden with lipidated LC3.[3] The sustained inhibition of autophagic flux by S130 can induce cellular stress and ultimately lead to apoptosis, particularly in cancer cells that are highly dependent on autophagy for survival.[1][5]
Experimental Protocols
The characterization of an Atg4B inhibitor like S130 involves a series of in vitro and cell-based assays to determine its potency, specificity, and cellular effects.
This assay quantitatively measures the enzymatic activity of Atg4B and its inhibition by compounds like S130.
-
Principle: A recombinant protein substrate, such as FRET-GABARAPL2, is designed with a fluorescence resonance energy transfer (FRET) pair. Cleavage of the substrate by Atg4B separates the FRET pair, leading to a measurable change in fluorescence.
-
Methodology:
-
Recombinant human Atg4B protein is purified.
-
The FRET-GABARAPL2 substrate is synthesized and purified.
-
Atg4B (e.g., 0.75 µg/ml) is pre-incubated with varying concentrations of S130 for 30 minutes at 37°C in an appropriate reaction buffer.
-
The FRET-GABARAPL2 substrate is added to the reaction mixture and incubated for another 30 minutes at 37°C.
-
The reaction can be stopped, and the cleavage products analyzed by SDS-PAGE and Coomassie blue staining, or the change in fluorescence can be monitored in real-time using a plate reader.[3]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
-
This method assesses the impact of the inhibitor on the autophagic process within cells by measuring the levels of key autophagy-related proteins.
-
Principle: Inhibition of Atg4B leads to the accumulation of LC3-II and the autophagy receptor p62/SQSTM1, which is normally degraded during autophagy. These changes can be detected by immunoblotting.
-
Methodology:
-
Culture cells (e.g., HeLa cells) to an appropriate confluency.
-
Treat the cells with varying concentrations of S130 (e.g., 0-20 µM) for a specified time (e.g., 6 hours). A control group with a vehicle (e.g., DMSO) is included. To measure autophagic flux, a set of cells can be co-treated with a lysosomal inhibitor like chloroquine (CQ) or bafilomycin A1.[6]
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or tubulin).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of LC3-II to the loading control and the levels of p62.[3][6]
-
This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux.
-
Principle: Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In non-acidic autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta. A blockage in autophagic flux, as caused by S130, leads to an accumulation of yellow puncta (autophagosomes/autolysosomes with impaired degradation).
-
Methodology:
-
Transfect cells (e.g., HEK293A cells) with the mRFP-GFP-LC3 plasmid.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Treat the cells with S130 (e.g., 10 µM) for a specified time (e.g., 6 hours). Include positive (e.g., rapamycin) and negative (e.g., vehicle) controls.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a confocal fluorescence microscope, capturing images in the GFP, mRFP, and DAPI channels.
-
Quantify the number of yellow (GFP+/mRFP+) and red-only (GFP-/mRFP+) puncta per cell to assess autophagic flux.[3]
-
Mandatory Visualizations
Caption: Core autophagy signaling pathway highlighting the dual roles of Atg4B.
References
- 1. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Understanding Atg4B-IN-2: A Technical Guide to Ki and IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the inhibitor Atg4B-IN-2, with a specific focus on its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values against Autophagy Related 4B Cysteine Peptidase (Atg4B). This document details the quantitative data, the experimental methodologies for their determination, and the broader context of the Atg4B signaling pathway.
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary target, Atg4B, and a known off-target, PLA2, is summarized below. These values are crucial for assessing the inhibitor's efficacy and selectivity.
| Inhibitor | Target | Parameter | Value (μM) |
| This compound | Atg4B | Ki | 3.1 |
| This compound | Atg4B | IC50 | 11 |
| This compound | PLA2 | IC50 | 3.5 |
Note: The data presented is based on publicly available information. The primary source for these values is attributed to the research by Kudo Y, et al. in their 2022 publication in the Journal of Medicinal Chemistry.
Atg4B Signaling Pathway in Autophagy
Atg4B is a key cysteine protease that plays a critical role in the autophagy pathway, a fundamental cellular process for the degradation and recycling of cellular components. Atg4B is responsible for two crucial steps involving the microtubule-associated protein 1A/1B-light chain 3 (LC3): the priming of pro-LC3 and the recycling of LC3-II.
Experimental Protocols
The determination of Ki and IC50 values for an inhibitor like this compound involves a series of biochemical assays. While the specific details of the protocol used for this compound are proprietary to the original researchers, a general methodology based on established practices for Atg4B inhibitor characterization is outlined below.
Recombinant Atg4B Expression and Purification
-
Objective: To produce pure and active Atg4B enzyme for in vitro assays.
-
Methodology:
-
The human Atg4B gene is cloned into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., GST or His-tag).
-
The vector is transformed into a suitable expression host, typically E. coli BL21(DE3).
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cells are harvested, lysed, and the recombinant Atg4B is purified from the lysate using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA agarose).
-
The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
-
In Vitro Atg4B Enzymatic Assay for IC50 Determination
-
Objective: To determine the concentration of this compound that inhibits 50% of Atg4B's enzymatic activity.
-
Common Assay Principle (FRET-based):
-
A synthetic peptide substrate containing the Atg4B cleavage site is labeled with a FRET (Förster Resonance Energy Transfer) pair (a fluorophore and a quencher).
-
In the uncleaved state, the proximity of the quencher to the fluorophore results in low fluorescence.
-
Upon cleavage by Atg4B, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
-
Methodology:
-
The assay is performed in a microplate format.
-
A fixed concentration of recombinant Atg4B is pre-incubated with a serial dilution of this compound for a defined period.
-
The enzymatic reaction is initiated by the addition of the FRET-based substrate.
-
The fluorescence intensity is measured over time using a plate reader.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Determination
-
Objective: To determine the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.
-
Methodology (Enzyme Kinetics):
-
The in vitro enzymatic assay is performed with varying concentrations of both the substrate and the inhibitor (this compound).
-
The initial reaction velocities are measured for each condition.
-
The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.
-
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined from the pattern of the plots.
-
The Ki is calculated from the replots of the slopes or y-intercepts of the primary plots against the inhibitor concentration.
-
Experimental Workflow
The overall workflow for the characterization of an Atg4B inhibitor from initial screening to the determination of its key inhibitory parameters is depicted below.
Atg4B-IN-2: A Novel Autophagy Inhibitor for Castration-Resistant Prostate Cancer
An In-depth Technical Guide on the Function and Preclinical Efficacy of Atg4B-IN-2 in Castration-Resistant Prostate Cancer (CRPC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound, a potent and competitive inhibitor of Autophagy-related 4B cysteine peptidase (Atg4B), in the context of castration-resistant prostate cancer (CRPC). The development of resistance to androgen receptor (AR)-targeted therapies, such as abiraterone and enzalutamide, is a major clinical challenge in CRPC. Emerging evidence suggests that cytoprotective autophagy is a key resistance mechanism. This compound, also known as compound 21f, has been identified as a promising therapeutic agent that can overcome this resistance by inhibiting autophagy and enhancing the efficacy of anti-CRPC drugs.
Core Mechanism of Action
Atg4B is a crucial cysteine protease that plays a dual role in the autophagy pathway. It is responsible for the initial processing of pro-LC3 (microtubule-associated protein 1A/1B-light chain 3) to its cytosolic form, LC3-I, and for the subsequent deconjugation of LC3-II from the autophagosomal membrane, allowing for LC3 recycling. Both of these steps are essential for the formation and maturation of autophagosomes.
This compound acts as a competitive inhibitor of Atg4B, blocking its proteolytic activity. By inhibiting Atg4B, this compound disrupts the autophagy process, leading to an accumulation of unprocessed pro-LC3 and a reduction in the formation of mature autophagosomes. This inhibition of autophagy sensitizes CRPC cells to the pro-apoptotic effects of anti-androgen therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity and efficacy of this compound.
| Parameter | Value | Assay | Reference |
| Atg4B Inhibition | |||
| Kᵢ | 3.1 µM | In vitro LC3-GST cleavage assay | [1] |
| IC₅₀ (Atg4B) | 11 µM | In vitro enzymatic assay | [1] |
| IC₅₀ (PLA₂) | 3.5 µM | In vitro enzymatic assay | [1] |
| Cellular Effects in LNCaP Cells | |||
| Autophagy Inhibition (1 µM) | Moderate decrease in autophagic vesicles | Immunofluorescence | [1] |
| Autophagy Inhibition (5 µM) | Almost complete inhibition of autophagy | Immunofluorescence | [1] |
| p62 Expression (1-10 µM) | Dose-dependent restoration in amino acid-starved cells | Western Blot | [1] |
Table 1: In Vitro Inhibitory Activity and Cellular Effects of this compound.
| Cell Line | Treatment | Effect | Assay | Reference |
| LNCaP | This compound (5 µM) + Abiraterone | Significantly augments apoptotic cell death | Western Blot (Cleaved PARP, Cleaved Caspase-9) | [1] |
| LNCaP | This compound (5 µM) + Enzalutamide | Significantly augments apoptotic cell death | Western Blot (Cleaved PARP, Cleaved Caspase-9) | [1] |
Table 2: Synergistic Effects of this compound with Anti-CRPC Drugs.
Signaling Pathways
The development of CRPC is heavily reliant on the reactivation of the androgen receptor (AR) signaling pathway. AR signaling has been shown to transcriptionally upregulate key autophagy genes, including ATG4B, to promote cancer cell survival.[2] When CRPC cells are treated with AR inhibitors like abiraterone or enzalutamide, they can induce a state of cytoprotective autophagy as a survival mechanism.
By inhibiting Atg4B, this compound disrupts this survival pathway. The blockage of autophagy leads to an accumulation of cellular stress and defective organelles, ultimately tipping the balance towards programmed cell death (apoptosis). This is evidenced by the increased cleavage of PARP and caspase-9, key markers of the apoptotic cascade, when this compound is used in combination with anti-CRPC drugs.
Figure 1: Signaling pathway of this compound in CRPC.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Atg4B Cleavage Assay (LC3-GST)
This assay measures the enzymatic activity of Atg4B by monitoring the cleavage of a fusion protein substrate, LC3-GST.
-
Reagents:
-
Recombinant human Atg4B protein
-
LC3-GST fusion protein substrate
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Prepare a reaction mixture containing Atg4B protein and assay buffer.
-
Add this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the LC3-GST substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the cleavage products (GST and LC3-I) by SDS-PAGE followed by Coomassie Brilliant Blue staining or western blotting using an anti-GST antibody.
-
Quantify the band intensities to determine the percentage of inhibition.
-
Figure 2: Workflow for the in vitro Atg4B cleavage assay.
Cell Viability Assay
This assay determines the effect of this compound, alone or in combination with anti-CRPC drugs, on the proliferation of CRPC cells.
-
Cell Lines: LNCaP, C4-2B, or other relevant CRPC cell lines.
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Abiraterone or Enzalutamide
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, abiraterone/enzalutamide, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
-
Western Blot Analysis for Apoptosis Markers
This method is used to detect the levels of key apoptosis-related proteins.
-
Cell Treatment and Lysis:
-
Treat CRPC cells with this compound and/or anti-CRPC drugs as described for the cell viability assay.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-9, LC3B, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
-
Conclusion
This compound represents a promising new strategy for the treatment of castration-resistant prostate cancer. By specifically targeting the cytoprotective autophagy pathway, this compound can resensitize CRPC cells to standard-of-care androgen receptor inhibitors. The preclinical data strongly support its potential as an adjuvant therapy to enhance the efficacy of existing treatments and overcome drug resistance. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile. This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate the role of this compound and the broader implications of autophagy inhibition in CRPC.
References
The Tipping Point of Cellular Recycling: A Technical Guide to the Therapeutic Potential of Atg4B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autophagy, the body's intrinsic cellular recycling system, is a tightly regulated catabolic process essential for maintaining homeostasis. It allows cells to degrade and reuse unwanted or dysfunctional components, a critical function for survival under stress. However, in numerous pathological states, particularly cancer, this survival mechanism can be co-opted by diseased cells to sustain their growth and resist therapy. At the heart of this process lies Autophagy-related protein 4B (Atg4B), a cysteine protease that acts as a master regulator of autophagosome formation. Its pivotal role has spotlighted Atg4B as a high-value target for therapeutic intervention. This guide explores the mechanism of Atg4B, the rationale for its inhibition, and the emerging landscape of small molecule inhibitors poised to translate this knowledge into novel treatments.
The Central Role of Atg4B in the Autophagy Machinery
Autophagy commences with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The biogenesis of this vesicle relies on two ubiquitin-like conjugation systems, one of which is the lipidation of microtubule-associated protein 1 light chain 3 (LC3) family proteins. Atg4B plays an indispensable dual role in this process:
-
Priming (Proteolytic Cleavage): Atg4B first cleaves the precursor form, pro-LC3, to expose a C-terminal glycine residue, generating the cytosolic LC3-I form. This is the rate-limiting step for LC3 processing.[1][2]
-
Recycling (Deconjugation): Following autophagosome formation and its fusion with the lysosome, Atg4B delipidates LC3-II (the lipid-conjugated form) from the membrane, recycling LC3 back to the cytosol for subsequent rounds of autophagy.[2]
Given that Atg4B is the most proteolytically active of the four human Atg4 homologs and is essential for processing LC3, its inhibition offers a precise and effective strategy to halt the autophagic flux required by cancer cells for survival.[3][4]
Therapeutic Rationale: Targeting a Linchpin of Tumor Survival
Tumor cells often exist in a state of metabolic stress due to rapid proliferation and a harsh microenvironment. They upregulate autophagy to survive these conditions, making them particularly dependent on this pathway.[3] Inhibition of Atg4B disrupts this survival mechanism, leading to "autophagy stress" and subsequent cell death.[5] This strategy has shown promise across a range of cancers:
-
Colorectal Cancer: Atg4B expression is significantly increased in colorectal cancer cells. Inhibition of Atg4B arrests cancer cell growth and induces cell death.[5]
-
Prostate Cancer: Atg4B is an androgen receptor-responsive gene, and its knockdown in prostate cancer cells leads to increased apoptosis.[6]
-
Breast Cancer: HER2-positive breast cancer cells show elevated Atg4B expression and require it for survival under stress. Combining Atg4B knockdown with the HER2 inhibitor trastuzumab results in a strong reduction in cell viability.[6]
-
Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC), which is highly dependent on autophagy, is particularly vulnerable to Atg4B inhibition.[6]
-
Glioblastoma (GBM): Targeting the MST4-Atg4B signaling axis enhances the anti-tumor effects of radiotherapy in GBM models.[7]
-
Osteosarcoma: The Atg4B antagonist NSC185058 was shown to suppress tumor development in mouse models of osteosarcoma.[8]
Beyond oncology, dysregulated autophagy is implicated in neurodegenerative diseases. While the context is different—often requiring the enhancement of autophagic clearance—the central role of Atg4B makes it a key protein of interest. For instance, modulating Atg4B-dependent autophagic flux has been shown to influence the progression of Huntington's Disease.[9]
Quantitative Profile of Key Atg4B Inhibitors
The search for potent and specific Atg4B inhibitors has yielded several promising chemical scaffolds. The inhibitory activities are typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), determined through various enzymatic assays.
| Inhibitor | Chemical Class | IC50 / Ki | Assay Type | Reference |
| S130 | Small Molecule | IC50: 3.24 µM | FRET Assay | [10] |
| NSC185058 | Aminopyridine | IC50: >100 µM | in vitro enzymatic | [11] |
| Compound 7 (MJO445) | NSC185058 Derivative | IC50: 12.7 µM | in vitro enzymatic | [12] |
| Compound 21f | Compound 17 Derivative | Ki: 3.1 µM | Enzymatic Assay | [13] |
| Aurin Tricarboxylic Acid | Polyphenolic | IC50: 4.4 µM | FRET Assay | [6] |
| Hypericin | Naphthodianthrone | IC50: 57 µM | FRET Assay | [6] |
| Ebselen | Organoselenium | IC50: 189 nM | FRET Assay | [14] |
| LV-320 | Styrylquinoline | N/A | Biochemical Assay | [14] |
Key Experimental Protocols
Validating the efficacy of Atg4B inhibitors requires robust and reproducible assays. Below are detailed methodologies for two cornerstone experiments: an in vitro enzymatic assay and a cell-based autophagic flux assay.
In Vitro Atg4B Cleavage Assay (Gel-Based)
This assay directly measures the enzymatic activity of recombinant Atg4B by quantifying its ability to cleave a substrate. A common substrate is a fusion protein of LC3 and Glutathione S-transferase (LC3-GST).
Objective: To determine the direct inhibitory effect of a compound on Atg4B's proteolytic activity.
Materials:
-
Recombinant human Atg4B protein.
-
Recombinant LC3B-GST substrate protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
SDS-PAGE gels (e.g., 12% polyacrylamide).
-
Coomassie Brilliant Blue stain or antibodies for Western Blot (anti-GST).
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer.
-
Inhibitor Pre-incubation: Add the test compound (e.g., at a final concentration of 10 µM) or DMSO (vehicle control) to purified Atg4B protein (e.g., 0.1 µg). Incubate at 37°C for 30 minutes to allow for binding.[4]
-
Initiate Reaction: Add the LC3B-GST substrate (e.g., 5 µg) to the mixture to initiate the cleavage reaction. The total reaction volume is typically 20-50 µL.[4][15]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding 5X SDS-PAGE loading buffer.
-
Analysis: Boil the samples for 5 minutes and resolve the proteins using SDS-PAGE.
-
Quantification: Visualize the protein bands by Coomassie staining. The cleavage of LC3B-GST will result in two bands: cleaved GST and LC3B. Quantify the band intensities using densitometry. The percentage of inhibition is calculated relative to the vehicle control.[16]
References
- 1. Involvement of acetylation of ATG4B in controlling autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protease activity of human ATG4B is regulated by reversible oxidative modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of the Activity of the ATG4 Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atg4b-Dependent Autophagic Flux Alleviates Huntington’s Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Inhibitor screening and enzymatic activity determination for autophagy target Atg4B using a gel electrophoresis-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Atg4B-IN-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atg4B-IN-2 is a potent and competitive inhibitor of Autophagy-related 4B cysteine peptidase (Atg4B), a key enzyme in the autophagy pathway.[1] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer. Atg4B plays a crucial role in the maturation of autophagosomes by processing (cleaving) the microtubule-associated protein 1A/1B-light chain 3 (LC3) precursor, pro-LC3, to its cytosolic form, LC3-I. LC3-I is subsequently conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to the autophagosomal membrane. Atg4B also possesses delipidation activity, reversing the LC3-II formation. By inhibiting Atg4B, this compound disrupts these processes, leading to the inhibition of autophagy. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on autophagy and cellular processes.
Data Presentation
This compound Activity and Recommended Concentrations
| Parameter | Value | Species/System | Reference |
| Ki (Atg4B) | 3.1 μM | N/A | [1] |
| IC50 (Atg4B) | 11 μM | N/A | [1] |
| IC50 (PLA2) | 3.5 μM | N/A | [1] |
| Effective Concentration (in cells) | 1-10 μM | Prostate Cancer Cells | [1] |
| Treatment Duration | 2 hours | Prostate Cancer Cells | [1] |
Signaling Pathway and Experimental Workflow
Atg4B's Role in Autophagy and Inhibition by this compound
Caption: Mechanism of Atg4B in LC3 processing and its inhibition by this compound.
General Experimental Workflow for Studying this compound Effects
Caption: A generalized workflow for investigating the cellular effects of this compound.
Experimental Protocols
Protocol 1: Assessment of Autophagy Inhibition by Western Blotting
This protocol details the use of Western blotting to measure the levels of key autophagy markers, LC3 and p62/SQSTM1, following treatment with this compound. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.
Materials:
-
Cell line of interest (e.g., prostate cancer cell lines, HeLa, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Amino acid-free medium (for autophagy induction, optional)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Prepare working solutions of this compound in complete medium at desired concentrations (e.g., 1, 5, 10 μM).
-
Aspirate the old medium and add the medium containing this compound or vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 2 hours).
-
-
Autophagy Induction (Optional):
-
To study the effect of this compound on induced autophagy, replace the treatment medium with amino acid-free medium for 1-2 hours before harvesting.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of LC3-II and p62 to the loading control. Calculate the LC3-II/LC3-I ratio.
Protocol 2: Visualization of Autophagosome Accumulation by Immunofluorescence
This protocol describes the use of immunofluorescence to visualize the formation of LC3 puncta, which represent autophagosomes. Inhibition of Atg4B is expected to modulate the number and size of these puncta.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block the cells with blocking solution for 30-60 minutes at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-LC3B antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
-
Image Analysis: Capture images and quantify the number and intensity of LC3 puncta per cell using image analysis software.
Protocol 3: Cell Viability and Apoptosis Assays
This protocol outlines methods to assess the impact of this compound on cell viability and its potential to induce apoptosis, particularly in cancer cell lines.
Materials:
-
Cells seeded in 96-well plates
-
This compound
-
MTT or CCK-8 reagent for viability assay
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure for Cell Viability Assay (MTT/CCK-8):
-
Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired time (e.g., 24, 48, 72 hours).
-
Assay:
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Procedure for Apoptosis Assay (Annexin V/PI Staining):
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Concluding Remarks
This compound serves as a valuable tool for investigating the role of autophagy in various cellular contexts. The provided protocols offer a starting point for researchers to design and execute experiments to elucidate the specific effects of Atg4B inhibition. It is recommended to optimize concentrations and treatment times for each specific cell line and experimental condition. As this compound also shows inhibitory activity against PLA2, appropriate controls should be included to discern the specific effects of Atg4B inhibition.[1]
References
Application Notes and Protocols for Atg4B-IN-2: An Inhibitor of Autophagy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Atg4B-IN-2, a competitive inhibitor of the cysteine protease Atg4B, to induce autophagy inhibition in experimental settings. This document outlines the mechanism of action, provides quantitative data, and offers step-by-step procedures for both in vitro enzymatic assays and cell-based autophagy inhibition studies.
Mechanism of Action
Autophagy is a cellular process responsible for the degradation and recycling of cellular components. A key step in autophagy is the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) by Atg4B. Atg4B cleaves pro-LC3 to its cytosolic form, LC3-I, which is subsequently lipidated to form LC3-II, a marker of autophagosomes. This compound inhibits this crucial cleavage step, thereby preventing the formation of autophagosomes and blocking the autophagic flux.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, providing a reference for experimental design.
| Parameter | Value | Notes |
| Atg4B Inhibition (K_i) | 3.1 μM | Competitive inhibitor.[1][2][3] |
| Atg4B Inhibition (IC_50) | 11 μM | [1][2][3] |
| PLA2 Inhibition (IC_50) | 3.5 μM | Possesses off-target activity against phospholipase A2.[1][2] |
| CAS Number | 2765008-88-4 | [4][5][6][7] |
| Molecular Formula | C₂₁H₃₀O₃ | [4][5] |
| Molecular Weight | 330.46 g/mol | [4][5] |
Signaling Pathway of Atg4B in Autophagy
The following diagram illustrates the role of Atg4B in the autophagy pathway and the point of inhibition by this compound.
Caption: Atg4B's role in pro-LC3 cleavage and its inhibition by this compound.
Experimental Protocols
In Vitro Atg4B Enzymatic Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of Atg4B and assess the inhibitory effect of this compound.
Workflow Diagram:
Caption: Workflow for the in vitro FRET-based Atg4B inhibition assay.
Materials:
-
Recombinant human Atg4B enzyme
-
FRET-based Atg4B substrate (e.g., a peptide sequence from LC3 flanked by a FRET pair)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the recombinant Atg4B enzyme and FRET substrate in Assay Buffer to desired working concentrations.
-
-
Assay Setup:
-
Add 2 µL of a serial dilution of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Add 48 µL of the diluted Atg4B enzyme solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Autophagy Inhibition Assay
This protocol details the assessment of autophagy inhibition by this compound in a cellular context by monitoring the levels of LC3-II and p62/SQSTM1 via Western blotting.
Workflow Diagram:
Caption: Workflow for the cell-based autophagy inhibition assay using Western blot.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Autophagy inducer (e.g., rapamycin, starvation medium)
-
Lysosomal inhibitor (e.g., bafilomycin A1, chloroquine)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 2 hours).[4][5]
-
Include appropriate controls: vehicle (DMSO), positive control for autophagy induction (e.g., rapamycin), and a lysosomal inhibitor to assess autophagic flux.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3-II, p62, and the loading control.
-
Analyze the LC3-II/loading control ratio and the p62/loading control ratio to determine the effect of this compound on autophagy. An accumulation of p62 and a decrease in the LC3-II/LC3-I ratio are indicative of autophagy inhibition.
-
Note on Cellular Assays: In amino acid-free conditions, this compound has been shown to restore p62 expression at concentrations of 1-10 µM after 2 hours of treatment.[4] At 1 µM, it moderately reduces the number of autophagic vesicles, with almost complete inhibition observed at 5 µM after 2 hours.[4][5]
Concluding Remarks
This compound serves as a valuable tool for studying the role of Atg4B in autophagy and related cellular processes. The protocols provided herein offer a framework for its application in both in vitro and cell-based experimental systems. Researchers should consider the off-target activity of this compound on PLA2 and include appropriate controls to ensure the specificity of the observed effects. Careful optimization of inhibitor concentration and treatment duration is recommended for each specific cell line and experimental condition.
References
Recommended concentration of Atg4B-IN-2 for in vitro studies
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed information and protocols for the use of Atg4B-IN-2, a small molecule inhibitor of Autophagy-related protein 4B (Atg4B), in in vitro research settings.
Introduction to Atg4B and this compound
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1] The cysteine protease Atg4B is a key regulator in the autophagy pathway. It is responsible for two crucial cleavage events: the initial processing of pro-LC3 (and other Atg8 homologs) to its cytosolic form, LC3-I, and the subsequent de-lipidation of the membrane-bound LC3-II, allowing for the recycling of LC3.[2][3] Given its pivotal role, Atg4B has emerged as a significant target for therapeutic intervention in diseases where autophagy is dysregulated, such as cancer.[4][5]
This compound is a chemical compound identified as an inhibitor of Atg4B's proteolytic activity. By inhibiting Atg4B, this molecule can block autophagosome formation and maturation, making it a valuable tool for studying the physiological and pathological roles of autophagy.
Quantitative Data Summary: Recommended Concentrations
The effective concentration of this compound can vary depending on the cell type, experimental conditions, and the specific assay being performed. The following table summarizes the reported concentrations for in vitro studies.
| Parameter | Concentration Range | Cell Type / Assay Condition | Observed Effect | Reference |
| p62 Expression | 1-10 µM | Cells under amino acid starvation | Restores p62 protein levels, indicating autophagy inhibition. | [6] |
| Autophagosome Formation | 1 µM | Cellular assay | Moderately reduces the number of autophagic vesicles. | [6] |
| Autophagosome Formation | 5 µM | Cellular assay | Almost completely inhibits autophagosome formation. | [6] |
| Abi-induced Autophagy | 5 µM | Cellular assay | Inhibits autophagy induced by Abi and significantly enhances apoptosis. | [6] |
Signaling Pathway
The diagram below illustrates the canonical autophagy pathway, highlighting the dual roles of Atg4B in processing pro-LC3 and delipidating LC3-II, and the point of inhibition by this compound.
Caption: The role of Atg4B in autophagy and inhibition by this compound.
Detailed Experimental Protocols
The following section provides detailed protocols for common in vitro assays used to assess the activity and effects of this compound.
Caption: General workflow for testing this compound's in vitro efficacy.
Protocol 1: In Vitro Atg4B Enzymatic Assay (Fluorometric)
This protocol is adapted from FRET-based assays used to screen for Atg4B inhibitors.[7][8] It measures the direct inhibitory effect of this compound on the cleavage activity of recombinant Atg4B protein.
Materials:
-
Recombinant Human Atg4B protein
-
FRET-based Atg4B substrate (e.g., YFP-LC3B-EmGFP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 35 mM NaCl, 5 mM TCEP (tris(2-carboxyethyl)phosphine)
-
DMSO (for dissolving inhibitor)
-
384-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer. Ensure the final DMSO concentration in the assay is below 1%.
-
Enzyme Preparation: Dilute the recombinant Atg4B protein to a final concentration of approximately 50 nM in pre-warmed (37°C) Assay Buffer.[7]
-
Assay Setup:
-
Add 5 µL of each this compound dilution to the wells of the 384-well plate.
-
Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).
-
Add 20 µL of the diluted Atg4B enzyme solution to each well (except negative controls).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of the FRET substrate (e.g., YFP-LC3B-EmGFP, final concentration ~2 µM) to all wells to start the reaction.[7]
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the change in the FRET signal over time (e.g., every 5 minutes for 60 minutes). For a YFP/EmGFP pair, excitation could be at 485 nm, with emission read at two wavelengths (e.g., 520 nm for donor and 580 nm for acceptor).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in fluorescence) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of Atg4B activity.
-
Protocol 2: Cell-Based Autophagy Assay (p62 and LC3-II Western Blot)
This protocol determines the effect of this compound on autophagic flux within cells by measuring the levels of key autophagy markers, LC3 and p62/SQSTM1. Inhibition of Atg4B is expected to prevent the degradation of p62 and may affect the levels of LC3-II.
Materials:
-
Cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium
-
This compound
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) (optional, for inducing autophagy)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified duration (e.g., 2, 6, or 24 hours).[6]
-
Include a vehicle control (DMSO).
-
Optionally, co-treat with an autophagy inducer (e.g., starvation in EBSS for the last 2 hours of inhibitor treatment) to assess the inhibition of stimulated autophagy.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, like 15%, is recommended for resolving LC3-I and LC3-II).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Analyze the ratio of LC3-II to LC3-I (or to a loading control) and the levels of p62 (normalized to a loading control). An accumulation of p62 is a strong indicator of autophagy inhibition.
-
Protocol 3: Autophagosome Formation Assay (Microscopy)
This protocol visualizes the effect of this compound on the formation of autophagosomes (LC3 puncta) using fluorescence microscopy.
Materials:
-
Cells stably expressing GFP-LC3 or mRFP-GFP-LC3
-
This compound
-
Culture dishes with glass bottoms or coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Cell Treatment: Treat cells with this compound at desired concentrations (e.g., 1 µM and 5 µM) for 2-6 hours.[6] Include vehicle and positive (starvation) controls.
-
Cell Fixation and Staining:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips onto slides using a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images from multiple random fields for each condition. GFP-LC3 will appear as diffuse in the cytoplasm under basal conditions and will form bright puncta (dots) representing autophagosomes upon autophagy induction.
-
-
Data Analysis:
-
Quantify the number of GFP-LC3 puncta per cell. A significant decrease in the number of puncta in this compound treated cells compared to the autophagy-induced control indicates inhibition of autophagosome formation.[6]
-
Alternatively, an increase in puncta might be observed if the inhibitor primarily blocks the later stages of autophagic flux (i.e., autophagosome-lysosome fusion or degradation), so results should be interpreted in conjunction with western blot data.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ATG4B - Wikipedia [en.wikipedia.org]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of LC3 Conversion with Atg4B-IN-2
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases including cancer and neurodegenerative disorders.[1][2] A key hallmark of autophagy is the formation of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic cargo for delivery to the lysosome. The microtubule-associated protein 1 light chain 3 (LC3), a mammalian homolog of yeast Atg8, is a reliable marker for monitoring autophagic activity.[3]
During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (PE) to form the lipidated, membrane-bound form, LC3-II. LC3-II is recruited to the autophagosomal membrane and its abundance, often measured as the ratio of LC3-II to LC3-I or a loading control, correlates with the number of autophagosomes.[3][4]
The Role of Atg4B in LC3 Processing
The cysteine protease Autophagy-related 4B (Atg4B) plays a crucial dual role in the LC3 processing pathway.[5][6]
-
Priming/Processing: Atg4B first cleaves the precursor, pro-LC3, at its C-terminus to expose a glycine residue, generating the cytosolic LC3-I form. This priming step is essential for the subsequent lipidation of LC3.[7][8]
-
Delipidation/Recycling: Atg4B also deconjugates PE from LC3-II on the outer autophagosomal membrane, recycling LC3-I back into the cytosol for reuse.[5] This delipidation activity is critical for regulating the pool of available LC3-I and for the maturation of the autophagosome.
Mechanism of Atg4B-IN-2
This compound is a small molecule inhibitor designed to target the proteolytic activity of Atg4B. By inhibiting Atg4B, the inhibitor can have two major consequences on the LC3 conjugation system. Primarily, potent Atg4B inhibitors block the delipidation of LC3-II.[9] This inhibition of recycling leads to an accumulation of LC3-II on the autophagosomal membrane. This effect is particularly useful for studying autophagic flux. An increase in LC3-II levels upon treatment with an Atg4B inhibitor suggests that the delipidation process, a key step in autophagic turnover, is blocked.[9]
Analyzing the accumulation of LC3-II in the presence of this compound, especially when compared with conditions that induce or block autophagy at different stages (e.g., starvation to induce, or chloroquine to block lysosomal fusion), allows researchers to dissect the dynamics of the autophagy pathway and assess the functional role of Atg4B.
Visualizing the LC3 Pathway and Atg4B Inhibition
Caption: LC3 processing pathway and the inhibitory action of this compound.
Protocol: Western Blot for LC3-I/II Conversion
This protocol provides a method for treating cultured cells with this compound and analyzing the conversion of LC3-I to LC3-II by Western blot.
I. Materials and Reagents
-
Cell Culture: HeLa, HEK293, or other appropriate cell lines.
-
Reagents:
-
This compound (prepare stock solution in DMSO)
-
Autophagy inducer (e.g., Rapamycin) or starvation medium (EBSS)
-
Lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 6x)
-
Primary Antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Equipment:
-
SDS-PAGE equipment (gels, running and transfer buffers)
-
PVDF membrane (0.2 µm pore size recommended for small proteins like LC3)
-
Western blot transfer system
-
Imaging system for chemiluminescence detection
-
II. Experimental Workflow
Caption: Experimental workflow for Western blot analysis of LC3 conversion.
III. Step-by-Step Procedure
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
-
Cell Treatment:
-
Prepare treatment media containing the desired concentrations of this compound, autophagy inducers, and/or lysosomal inhibitors. Include a vehicle-only (DMSO) control.
-
A typical experiment may include the following conditions:
-
Untreated Control
-
Vehicle Control (DMSO)
-
This compound alone
-
Autophagy Inducer alone (e.g., starvation for 2-4 hours)
-
Autophagy Inducer + this compound
-
Autophagy Inducer + Chloroquine (to measure autophagic flux)
-
-
Remove old media, wash cells once with PBS, and add the treatment media. Incubate for the desired time (e.g., 4-16 hours).
-
-
Lysate Preparation:
-
Place the culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a high-percentage (e.g., 15%) polyacrylamide gel or a 4-20% gradient gel to resolve the small LC3-I (16 kDa) and LC3-II (14 kDa) bands.[10]
-
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm PVDF membrane. Use a wet transfer system for 60-90 minutes at 100V or a semi-dry system according to the manufacturer's protocol.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against LC3B (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
Note: After imaging for LC3, the same membrane can be stripped and re-probed for a loading control like β-actin.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis on the resulting bands using software like ImageJ.
-
Quantify the band intensities for LC3-I, LC3-II, and the loading control.
-
Calculate the ratio of LC3-II to the loading control (e.g., LC3-II/β-actin) for each sample. Comparing the amount of LC3-II to a loading control is a widely accepted method for assessing autophagy.[3]
-
Data Presentation
Quantitative data from the densitometry analysis should be summarized in a table to facilitate comparison between experimental conditions. The results can then be visualized using bar graphs.
Table 1: Hypothetical Densitometry Results for LC3 Conversion Analysis
| Treatment Condition | LC3-I (Arbitrary Units) | LC3-II (Arbitrary Units) | β-actin (Arbitrary Units) | LC3-II / β-actin Ratio | Fold Change vs. Control |
| Control | 15,000 | 2,500 | 50,000 | 0.05 | 1.0 |
| Starvation (2h) | 12,000 | 10,000 | 49,500 | 0.20 | 4.0 |
| This compound (10 µM) | 14,500 | 8,000 | 51,000 | 0.16 | 3.2 |
| Starvation + this compound | 10,000 | 25,000 | 50,500 | 0.50 | 10.0 |
| Starvation + Chloroquine | 11,000 | 30,000 | 49,000 | 0.61 | 12.2 |
Interpretation of Hypothetical Data:
-
Starvation: Induces autophagy, leading to an increase in the LC3-II/β-actin ratio.[1]
-
This compound: Increases the LC3-II ratio, consistent with its role in blocking LC3-II delipidation and recycling.[9]
-
Combination Treatment: The combination of starvation and this compound results in a synergistic accumulation of LC3-II, indicating that under conditions of high autophagic induction, blocking LC3-II recycling significantly enhances its accumulation.
-
Chloroquine Control: As a late-stage autophagy inhibitor, chloroquine leads to the maximal accumulation of LC3-II and serves as a benchmark for measuring total autophagic flux.
References
- 1. mdpi.com [mdpi.com]
- 2. Post-Translational Modifications of ATG4B in the Regulation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The protease activity of human ATG4B is regulated by reversible oxidative modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of ATG4B by copper inhibits autophagy and involves in Mallory body formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATG4B - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using Atg4B Inhibitors in Mouse Models
Disclaimer: No in vivo studies using the specific inhibitor "Atg4B-IN-2" in mouse models were identified in publicly available scientific literature. The following application notes and protocols are based on published research for two other potent Atg4B inhibitors, S130 and NSC185058 , and are intended to serve as a comprehensive guide for researchers interested in the in vivo evaluation of Atg4B inhibition.
Introduction to Atg4B Inhibition in Cancer Mouse Models
Autophagy, a cellular recycling process, is implicated in cancer progression and therapeutic resistance. The cysteine protease Atg4B is a key regulator of autophagy, making it an attractive target for anti-cancer drug development. Small molecule inhibitors of Atg4B have shown promise in preclinical studies by suppressing autophagy and inhibiting tumor growth. These application notes provide detailed protocols and compiled data from in vivo studies in mouse models using the Atg4B inhibitors S130 and NSC185058. These inhibitors have been evaluated in colorectal cancer and osteosarcoma xenograft models, respectively, demonstrating the potential of Atg4B inhibition as a therapeutic strategy.[1][2][3][4]
I. Atg4B Inhibitor: S130 in a Colorectal Cancer Xenograft Model
This section details the application of the Atg4B inhibitor S130 in a colorectal cancer mouse model, based on the study by Fu et al., 2019.[2][3]
Signaling Pathway of Atg4B in Autophagy
Caption: Atg4B's dual role in processing pro-LC3 and delipidating LC3-II, and its inhibition by S130.
Quantitative Data Summary
| Parameter | Vehicle Control | S130 Treatment (20 mg/kg) | Reference |
| Tumor Growth | [3] | ||
| Tumor Volume (end of study) | Significantly larger | Significantly smaller | [3] |
| Tumor Weight (end of study) | Significantly heavier | Significantly lighter | [3] |
| Pharmacokinetics | [3] | ||
| Plasma Half-life (t1/2) | N/A | 4.40 hours | [3] |
| Tumor Half-life (t1/2) | N/A | 8.3 hours | [3] |
| Biomarker Changes in Tumors | [3][5] | ||
| LC3-II Levels | Baseline | Accumulated | [3][5] |
| SQSTM1/p62 Levels | Baseline | Accumulated | [3][5] |
| Cleaved Caspase-3 Levels | Low | Increased | [3][5] |
Experimental Protocol: S130 in HCT116 Xenograft Model
1. Cell Culture and Xenograft Implantation:
-
Culture HCT116 human colorectal carcinoma cells in appropriate media.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS).
-
Subcutaneously inject HCT116 cells into the flank of immunodeficient nude mice.[3]
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using calipers.
-
Calculate tumor volume using the formula: V = (larger diameter) × (smaller diameter)² / 2.[3]
-
When tumors reach a palpable size, randomize mice into control and treatment groups.[3]
3. S130 Administration:
-
Prepare S130 solution for injection.
-
Administer S130 daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg body weight.[3]
-
Administer the vehicle solution to the control group following the same schedule.
4. Monitoring and Endpoint Analysis:
-
Monitor tumor volume and mouse body weight throughout the study.[3]
-
At the end of the experiment (e.g., 5 weeks post-implantation), sacrifice the mice.[3]
-
Dissect and weigh the tumors.[3]
-
Harvest tumors and other organs (heart, liver, spleen, lung, kidney) for further analysis.[3]
-
Analyze tumor lysates by Western blot for levels of LC3-II, SQSTM1/p62, and cleaved caspase-3 to assess autophagy inhibition and apoptosis induction.[3][5]
Experimental Workflow
Caption: Workflow for evaluating S130 efficacy in a colorectal cancer xenograft model.
II. Atg4B Inhibitor: NSC185058 in an Osteosarcoma Xenograft Model
This section outlines the use of the Atg4B inhibitor NSC185058 in an osteosarcoma mouse model, as described by Akin et al., 2014.[1][4]
Quantitative Data Summary
| Parameter | Vehicle Control | NSC185058 Treatment | Reference |
| Tumor Growth | [1] | ||
| Tumor Growth Rate | Significant over 30 days | Very poor growth | [1] |
| Toxicity | [1] | ||
| Mouse Body Weight | Normal increase | Comparable increase to vehicle-treated mice | [1] |
| Mortality | None reported | No mice died during the 40-day treatment | [1] |
Experimental Protocol: NSC185058 in Saos-2 Xenograft Model
1. Cell Culture and Xenograft Implantation:
-
Culture Saos-2 human osteosarcoma cells in the recommended medium.
-
Prepare cells for injection.
-
Subcutaneously inject Saos-2 cells into the right flank of the mice.[1]
2. Tumor Development and Treatment Initiation:
-
Allow tumors to become palpable (approximately 7 days post-injection).[1]
-
Divide the mice into two groups: vehicle control and NSC185058 treatment.[1]
3. NSC185058 Administration:
-
Prepare NSC185058 for administration (vehicle and dosage not specified in the abstract, refer to the full publication for details).
-
Treat the mice with either vehicle or NSC185058.[1]
4. Monitoring and Endpoint Analysis:
-
Monitor tumor growth over a period of 30-40 days.[1]
-
Regularly measure mouse body weight to assess toxicity.[1]
Experimental Workflow
Caption: Workflow for assessing NSC185058 efficacy in an osteosarcoma xenograft model.
Conclusion
The in vivo studies of Atg4B inhibitors S130 and NSC185058 in mouse models of colorectal cancer and osteosarcoma, respectively, provide a strong rationale for targeting Atg4B in cancer therapy.[1][3] These studies demonstrate that inhibition of Atg4B can effectively suppress tumor growth. The detailed protocols provided herein offer a foundation for researchers to design and execute their own in vivo experiments to evaluate novel Atg4B inhibitors. Careful consideration of the mouse model, inhibitor formulation and dosing regimen, and appropriate biomarker analysis are critical for the successful preclinical assessment of these promising therapeutic agents.
References
- 1. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Atg4B-IN-2: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals.
This document provides detailed information on the Atg4B inhibitor, Atg4B-IN-2, including supplier and purchasing information, its mechanism of action, and protocols for its use in research settings.
Introduction
This compound is a potent and competitive inhibitor of Autophagy-related 4B cysteine peptidase (Atg4B), a key enzyme in the autophagy pathway. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including cancer. Atg4B plays a crucial role in the maturation of autophagosomes by processing (cleaving) the microtubule-associated protein 1A/1B-light chain 3 (LC3) and other Atg8 homologs. By inhibiting Atg4B, this compound effectively blocks the autophagic flux, making it a valuable tool for studying the role of autophagy in cellular processes and a potential therapeutic agent.
Supplier and Purchasing Information
A summary of currently available purchasing information for this compound is provided below. Researchers should verify the product specifications with the supplier before ordering.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| MedChemExpress | HY-144636 | 2765008-88-4 | C₂₁H₃₀O₃ | 330.46 | >98% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| TargetMol | T60967 | 2765008-88-4 | C₂₁H₃₀O₃ | 330.46 | 98.86% | 5 mg, 10 mg, 50 mg, 100 mg, 200 mg |
Mechanism of Action
This compound acts as a competitive inhibitor of the cysteine protease Atg4B. The primary function of Atg4B in the autophagy pathway is two-fold:
-
Priming of pro-LC3: Atg4B cleaves the C-terminal of pro-LC3 to expose a glycine residue, generating the cytosolic form LC3-I. This is an essential step for the subsequent conjugation of LC3-I to phosphatidylethanolamine (PE).
-
Delipidation of LC3-II: Atg4B also deconjugates PE from LC3-II (the lipidated form), recycling LC3 and allowing for the completion of autophagic flux.
By competitively binding to Atg4B, this compound prevents the processing of pro-LC3 and the delipidation of LC3-II. This inhibition leads to a decrease in the formation of autophagic vesicles and an accumulation of the autophagy substrate p62/SQSTM1.[1] In vitro studies have shown that this compound has a Ki of 3.1 μM for Atg4B.[1] It is worth noting that this compound also exhibits some inhibitory activity against phospholipase A2 (PLA2) with an IC₅₀ of 3.5 μM.[1]
Experimental Protocols
The following are general protocols for the use of this compound in cell-based assays. Optimal concentrations and incubation times may vary depending on the cell line and experimental conditions and should be determined empirically.
Inhibition of Autophagy in Cultured Cells
This protocol describes a general method for treating cultured cells with this compound to assess the inhibition of autophagy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
-
Cultured cells (e.g., HeLa, MCF7, PC-3)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Antibodies for Western blot analysis (e.g., anti-LC3, anti-p62, anti-GAPDH)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store the stock solution at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment:
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 2-24 hours). A 2-hour incubation has been shown to be effective.[1]
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 (to detect the conversion of LC3-I to LC3-II) and p62 (to assess its accumulation).
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
-
In Vitro Atg4B Cleavage Assay
This protocol outlines a biochemical assay to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant Atg4B.
Materials:
-
Recombinant human Atg4B protein
-
Fluorogenic or tagged Atg4B substrate (e.g., pro-LC3-GFP or a FRET-based substrate)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
-
96-well black plates (for fluorescence assays)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Atg4B and the substrate to their working concentrations in the assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Reaction:
-
Add a fixed amount of recombinant Atg4B to the wells of the 96-well plate.
-
Add the different concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Atg4B substrate to each well.
-
-
Measurement:
-
Measure the fluorescence or other signal at regular intervals using a plate reader.
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Plot the reaction rate against the inhibitor concentration.
-
Calculate the IC₅₀ value of this compound by fitting the data to a suitable dose-response curve.
-
Troubleshooting
-
Low Inhibition: If minimal inhibition is observed, consider increasing the concentration of this compound or the incubation time. Ensure the inhibitor is fully dissolved in the stock solution.
-
Cell Toxicity: At high concentrations or with prolonged incubation, this compound may induce cytotoxicity. Perform a dose-response and time-course experiment to determine the optimal non-toxic working concentration.
-
Inconsistent Western Blot Results: Ensure complete cell lysis and accurate protein quantification. Use fresh lysis buffer with protease inhibitors. Optimize antibody concentrations and incubation times.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes: Preparation of Atg4B-IN-2 Stock Solution in DMSO
Introduction
Atg4B-IN-2 is a potent and competitive inhibitor of Autophagy-related protein 4B (Atg4B), a cysteine protease essential for the processing of Atg8 family proteins (like LC3) and a key regulator of autophagy.[1] The ability to prepare an accurate and stable stock solution of this inhibitor is fundamental for reliable and reproducible results in cell-based assays and other experimental models designed to study the role of autophagy in various physiological and pathological processes, including cancer.[2] This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent.
Data Presentation: Properties of this compound
A summary of the essential chemical and physical properties of this compound is provided below. This information is critical for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₃ | |
| Molecular Weight | 330.46 g/mol | [3] |
| CAS Number | 2765008-88-4 | [4] |
| Solubility in DMSO | ≥ 80 mg/mL (approximately 242.09 mM) | |
| Appearance | Crystalline solid or powder | N/A |
| Purity | ≥98% (lot-dependent, always check CoA) | [3] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Researchers may adjust the final concentration based on their specific experimental needs.
1. Materials and Equipment
-
This compound powder (ensure Certificate of Analysis is reviewed for purity)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Microcentrifuge tubes (1.5 mL, sterile, nuclease-free)
-
Pipettes (P1000, P200, P20) and sterile filter tips
-
Analytical balance (sensitivity of at least 0.1 mg)
-
Vortex mixer
-
Optional: Sonicator (water bath)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Always wear gloves and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
3. Calculation of Required Mass and Volume
To prepare a stock solution of a desired concentration (e.g., 10 mM), use the following formula, which is derived from the molarity equation: Mass (mg) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) .
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Concentration: 10 mM = 0.010 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight: 330.46 g/mol
Mass (mg) = 0.010 mol/L * 0.001 L * 330.46 g/mol * 1000 mg/g = 3.3046 mg
Therefore, you will need to weigh approximately 3.3 mg of this compound to prepare 1 mL of a 10 mM stock solution.
4. Step-by-Step Reconstitution Protocol
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Carefully weigh out the calculated amount of this compound (e.g., 3.3 mg) using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL for a 10 mM solution) to the microcentrifuge tube containing the powder.
-
Dissolution:
-
Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved. The solution should be clear and free of particulates.
-
If the compound does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.[5]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Always refer to the supplier's data sheet for specific storage recommendations.
5. Dilution to Working Concentration
When preparing a working solution for cell culture experiments, it is crucial to perform serial dilutions to prevent the compound from precipitating out of the aqueous medium.[7] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Signaling Pathway Context
Atg4B is a critical protease in the autophagy pathway. It performs two key functions: priming cleavage of pro-LC3 to expose a C-terminal glycine and deconjugation (delipidation) of LC3-PE from the autophagosomal membrane to recycle LC3. This compound inhibits these activities, thereby blocking autophagic flux.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the protocol for preparing the this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes: Visualizing Atg4B Inhibition with Fluorescence Microscopy
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cytoplasmic components, playing a critical role in cellular homeostasis, stress response, and disease. A key molecular event in autophagy is the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic cargo. The formation and maturation of the autophagosome are critically dependent on the lipidation of Microtubule-associated protein 1 light chain 3 (LC3) and other Atg8 family proteins.
The cysteine protease Atg4B is a master regulator of this process, performing two essential and distinct functions:
-
Priming (Proteolytic Cleavage): Atg4B cleaves the precursor form, pro-LC3, to expose a C-terminal glycine residue, generating the cytosolic form, LC3-I. This step is a prerequisite for subsequent lipidation.
-
Delipidation (Deconjugation): Atg4B removes the phosphatidylethanolamine (PE) lipid moiety from membrane-bound LC3-II, recycling LC3 back to the cytosol for reuse. This delipidation from the outer autophagosomal membrane is crucial for efficient autophagosome maturation and fusion with lysosomes.
Atg4B-IN-2 is a chemical inhibitor designed to target the enzymatic activity of Atg4B. By inhibiting Atg4B, researchers can effectively block the LC3 conjugation cycle, providing a powerful tool to dissect the role of Atg4B in autophagy and to study the consequences of impaired autophagosome formation. This document provides detailed protocols for visualizing and quantifying the cellular effects of this compound using established fluorescence microscopy techniques.
Atg4B Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of Atg4B in the LC3 processing pathway and the mechanism of action for an inhibitor like this compound.
Caption: Atg4B's dual role in autophagy and inhibition by this compound.
Fluorescence Microscopy-Based Assays
Two primary fluorescence microscopy assays are recommended for observing the effects of Atg4B inhibition: the GFP-LC3 Puncta Formation Assay and the Tandem mRFP-GFP-LC3 Autophagic Flux Assay.
GFP-LC3 Puncta Formation Assay
-
Principle: Under basal conditions, GFP-LC3 is diffusely distributed in the cytoplasm.[1] Upon autophagy induction, LC3-I is lipidated to form LC3-II, which is recruited to the nascent autophagosome membrane. This relocalization is visualized as the formation of distinct fluorescent puncta.[1]
-
Expected Effect of this compound: Since Atg4B is required for the initial priming of pro-LC3 to LC3-I, its inhibition will prevent the formation of LC3-II. Consequently, treatment with this compound is expected to block the formation of GFP-LC3 puncta, even under autophagy-inducing conditions (e.g., starvation).[2][3] This is in stark contrast to late-stage autophagy inhibitors (like chloroquine), which cause an accumulation of puncta.[4]
Autophagic Flux Assay using Tandem mRFP-GFP-LC3
-
Principle: This assay utilizes a fusion protein, mRFP-GFP-LC3, to monitor the progression of autophagy (autophagic flux).[5] The tandem construct allows differentiation between autophagosomes and autolysosomes based on pH. In neutral-pH autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta.[5] When an autophagosome fuses with an acidic lysosome to form an autolysosome, the low pH quenches the GFP signal, while the acid-stable mRFP continues to fluoresce, resulting in red-only puncta.[5][6]
-
Expected Effect of this compound: By blocking the first step in LC3 processing, this compound prevents the tandem-tagged LC3 from being lipidated and incorporated into autophagosomes. Therefore, treatment will result in a predominantly diffuse cytoplasmic signal and a significant reduction in both yellow (autophagosome) and red (autolysosome) puncta, indicating a complete blockade of autophagic flux at the initiation stage.
Quantitative Data on Atg4B Inhibition
While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following table summarizes representative data from studies using other known Atg4B inhibitors. This data illustrates the expected quantitative effects of potent Atg4B inhibition on LC3 processing as visualized by fluorescence microscopy.
| Inhibitor | Cell Line | Treatment Condition | Assay | Key Finding | Reference |
| Tioconazole | GFP-LC3 Stably Expressing Cells | Starvation + Chloroquine | GFP-LC3 Puncta Assay | Significant, dose-dependent reduction in the number of GFP-LC3 puncta per cell. | [3] |
| NSC185058 | Saos-2 Cells | Not Specified | LC3 Puncta Assay | Reduction in the formation of LC3 puncta. | [7] |
Note: The data presented are for representative Atg4B inhibitors and serve to illustrate the expected experimental outcomes when using this compound. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell system.
Protocols
Protocol 1: GFP-LC3 Puncta Formation Assay
This protocol details the steps to quantify changes in autophagosome formation in response to this compound treatment in cells expressing GFP-LC3.
Caption: Workflow for the GFP-LC3 Puncta Formation Assay.
A. Materials
-
Cells of interest (e.g., HeLa, MEFs, U2OS)
-
GFP-LC3 expression plasmid or a cell line stably expressing GFP-LC3
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Glass coverslips (sterile, 12-18 mm)
-
24-well or 12-well plates
-
Transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization (optional)
-
DAPI nuclear stain
-
Antifade mounting medium
B. Experimental Procedure
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Transfection (if not using a stable cell line): Transfect cells with the GFP-LC3 plasmid according to the manufacturer's protocol for your chosen transfection reagent. Allow 24-48 hours for protein expression.
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in complete growth medium. A dose-response curve is recommended (e.g., 0.1, 1, 10 µM).
-
Include a vehicle-only control.
-
Aspirate the medium from the cells and add the medium containing the inhibitor or vehicle.
-
Pre-incubate cells with this compound for a designated time (e.g., 1-2 hours) prior to autophagy induction.
-
-
Autophagy Induction:
-
To induce autophagy, aspirate the treatment medium and wash the cells once with warm PBS.
-
Add pre-warmed starvation medium (EBSS), also containing the appropriate concentration of this compound or vehicle.
-
Incubate for 1-4 hours, depending on the cell type.[8]
-
-
Fixation and Staining:
-
Aspirate the starvation medium and wash cells twice with cold PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[8]
-
Wash three times with PBS.
-
(Optional) Permeabilize with 0.1% Triton X-100 for 10 minutes. Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope with appropriate filter sets for GFP and DAPI. Acquire images from multiple random fields for each condition.[9]
-
-
Image Analysis and Quantification:
-
Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), count the number of distinct GFP-LC3 puncta per cell.
-
Use the DAPI stain to identify individual cells and define cellular boundaries.
-
A cell is often considered "puncta-positive" if it contains >5-10 distinct puncta.
-
Calculate the average number of puncta per cell and/or the percentage of puncta-positive cells for each condition.
-
Compare the results from this compound treated cells to the vehicle control under both basal and starvation conditions.
-
Protocol 2: Autophagic Flux Assay using Tandem mRFP-GFP-LC3
This protocol allows for a more dynamic assessment of autophagy by distinguishing between autophagosomes and autolysosomes.
Caption: Workflow for the Tandem mRFP-GFP-LC3 Autophagic Flux Assay.
A. Materials
-
All materials from Protocol 1.
-
Tandem mRFP-GFP-LC3 plasmid (e.g., ptfLC3) or a cell line stably expressing it.[6][8]
-
Confocal microscope is highly recommended for clear separation of signals.
B. Experimental Procedure
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1, using the tandem mRFP-GFP-LC3 construct. Stable cell lines are preferred to ensure consistent expression levels.
-
Inhibitor Treatment: Follow step 3 from Protocol 1. It is useful to include a late-stage inhibitor like Bafilomycin A1 or Chloroquine as a positive control for autophagic flux blockage, which will cause an accumulation of yellow (autophagosome) puncta.
-
Autophagy Induction: Follow step 4 from Protocol 1.
-
Fixation and Mounting: Follow steps 5 and 6a from Protocol 1 (permeabilization is generally not required).
-
Image Acquisition:
-
Use a confocal laser scanning microscope for optimal results.[6]
-
Acquire images sequentially for the GFP channel (e.g., 488 nm excitation) and the mRFP channel (e.g., 561 nm excitation) to prevent spectral bleed-through.
-
Capture Z-stacks to ensure all puncta within a cell are imaged.
-
-
Image Analysis and Quantification:
-
Merge the green and red channels.
-
Using image analysis software, identify and count two populations of puncta within each cell:[6]
-
Autophagosomes: Yellow puncta (colocalization of GFP and mRFP signals).
-
Autolysosomes: Red-only puncta (mRFP signal without a corresponding GFP signal).
-
-
Calculate the average number of yellow and red puncta per cell for each experimental condition.
-
Analyze the ratio of red to yellow puncta as an indicator of autophagic flux. A decrease in both puncta populations in this compound treated cells indicates a block at the initiation stage.
-
References
- 1. Monitoring Autophagy with GFP-LC3 Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Atg4B Mutant Hampers the Lipidation of LC3 Paralogues and Causes Defects in Autophagosome Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The protease activity of human ATG4B is regulated by reversible oxidative modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteolysis.jp [proteolysis.jp]
- 9. proteolysis.jp [proteolysis.jp]
Troubleshooting & Optimization
Atg4B-IN-2 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Atg4B-IN-2 in common cell culture media. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of up to 80 mg/mL (242.09 mM)[1]. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your culture medium.
Q2: What is the recommended working concentration of this compound in cell culture?
A2: Based on in vitro studies, this compound has been used at concentrations ranging from 1-10 µM in cell culture for durations of up to 2 hours[1][2]. The optimal concentration will depend on the specific cell line and experimental conditions, and it is advisable to perform a dose-response experiment to determine the most effective concentration for your assay.
Q3: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
A3: Precipitation of this compound in culture medium can be caused by several factors:
-
Poor Solubility at Working Concentration: While soluble in DMSO at high concentrations, the compound's solubility may be significantly lower in aqueous culture media.
-
High Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
Media Composition: Components of the culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility[3][4].
-
Temperature and pH Fluctuations: Changes in temperature or pH of the culture medium can affect the solubility of small molecules[3].
Q4: How can I improve the solubility of this compound in my culture medium?
A4: To improve solubility and prevent precipitation, consider the following:
-
Pre-warm the media: Ensure your culture medium is pre-warmed to 37°C before adding the diluted compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed medium.
-
Vortexing: Gently vortex the diluted solution before adding it to your cell culture plate.
-
Reduce Serum Concentration: If your experiment allows, you can test for solubility in media with a lower percentage of FBS.
Q5: How stable is this compound in culture medium at 37°C?
A5: There is currently no specific published data on the stability of this compound in culture media at 37°C. The stability of a compound in culture can be influenced by factors such as enzymatic degradation, pH of the media, and interaction with media components[5]. It is highly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the culture medium. | The compound has low aqueous solubility at the desired concentration. The final DMSO concentration is too high. | Prepare a fresh dilution of the stock solution in pre-warmed medium. Ensure the final DMSO concentration is below 0.5%. Consider making an intermediate dilution in a serum-free medium before adding to the final culture. |
| Cloudiness or precipitate appears in the culture plate after a few hours of incubation. | The compound is degrading or precipitating over time at 37°C. The compound is interacting with serum proteins or other media components. | Perform a time-course stability assessment. Test the effect of a lower serum concentration if experimentally feasible. |
| Inconsistent experimental results. | The compound may be unstable in the stock solution or in the culture medium, leading to a decrease in the effective concentration. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock[3]. Perform a stability test of the compound in your specific culture medium. |
| No observable effect of the inhibitor. | The inhibitor may have degraded. The concentration used may be too low. | Verify the activity of a fresh batch of the compound. Perform a dose-response experiment to determine the optimal concentration. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility in Culture Media
This protocol provides a general method to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or a nephelometer
-
Incubator (37°C)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution in your culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 2 hours).
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Quantitative Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength where this compound absorbs. A decrease in absorbance compared to the expected value indicates precipitation.
-
Protocol 2: Assessment of this compound Stability in Culture Media
This protocol outlines a method to assess the stability of this compound in your culture medium over time.
Materials:
-
This compound
-
DMSO
-
Your chosen cell culture medium
-
HPLC-MS system
-
Incubator (37°C)
-
Acetonitrile or other suitable organic solvent for extraction
Procedure:
-
Prepare Spiked Media: Prepare a solution of this compound in your culture medium at the desired final working concentration (e.g., 10 µM).
-
Time-Course Incubation: Aliquot the spiked media into several tubes and incubate them at 37°C.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from the incubator.
-
Extraction: Immediately stop any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound.
-
Analysis: Centrifuge the samples to pellet the precipitate. Analyze the supernatant by HPLC-MS to quantify the remaining amount of this compound.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile.
Visualizations
Atg4B Signaling Pathway in Autophagy
Caption: Role of Atg4B in LC3 processing during autophagy and its inhibition by this compound.
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for assessing the solubility and stability of this compound in culture media.
References
Potential off-target effects of Atg4B-IN-2 in cells
Disclaimer: Information regarding the specific compound "Atg4B-IN-2" is not publicly available. This guide provides information on potential off-target effects and troubleshooting strategies based on the known characteristics of other Atg4B inhibitors and general principles of small molecule inhibitor profiling.
Frequently Asked Questions (FAQs)
Q1: What is Atg4B and why is it a target in drug discovery?
Autophagy-related 4B (Atg4B) is a cysteine protease that plays a crucial role in the autophagy pathway.[1][2] It is responsible for the processing of microtubule-associated protein 1 light chain 3 (LC3) and other Atg8 family proteins, a key step in autophagosome formation.[1][2][3] Due to the involvement of autophagy in various diseases, including cancer, Atg4B has emerged as an attractive therapeutic target.[1][4][5]
Q2: I am using this compound and observing unexpected cellular phenotypes. What are the potential off-target effects?
While specific off-target data for this compound is unavailable, inhibitors targeting proteases and kinases can have effects on other proteins with similar structural features. Potential off-targets for an Atg4B inhibitor could include:
-
Other Atg4 isoforms: Mammalian cells have four Atg4 homologs (Atg4A, Atg4B, Atg4C, and Atg4D).[1] There is a high degree of structural homology between them, making it possible for an inhibitor to affect other isoforms.[1] For example, the inhibitor S130 has been shown to also inhibit Atg4A.[5]
-
Other Cysteine Proteases: The catalytic site of Atg4B shares features with other cysteine proteases, such as caspases and cathepsins. Cross-reactivity with these proteases could lead to unintended effects on apoptosis or lysosomal function.
-
Kinases: Some small molecule inhibitors designed for one target class can show activity against others. For example, some autophagy inhibitors have been found to have off-target effects on lipid and protein kinases like PI3K and mTOR.[6]
-
Lysosomal Function: Compounds can accumulate in lysosomes and disrupt their function, leading to a blockage of autophagic flux independent of Atg4B inhibition.[7][8][9]
Q3: How can I determine if the observed effects in my experiment are due to on-target Atg4B inhibition or off-target effects?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use of a structurally distinct Atg4B inhibitor: If a different, well-characterized Atg4B inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic knockdown or knockout of Atg4B: Compare the phenotype induced by this compound with that of cells where Atg4B has been genetically depleted.
-
Rescue experiments: Overexpression of a wild-type Atg4B, but not a catalytically inactive mutant, should rescue the on-target phenotype.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound directly binds to Atg4B in cells.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected levels of apoptosis | Inhibition of caspases or other proteins in the apoptotic pathway. | 1. Perform a pan-caspase activity assay in the presence of this compound.2. Profile the inhibitor against a panel of recombinant caspases.3. Compare the apoptotic phenotype with that induced by known apoptosis inducers. |
| General cellular toxicity at low concentrations | Inhibition of essential kinases or other critical cellular enzymes. | 1. Perform a kinome scan to identify potential kinase off-targets.2. Use a lower concentration of this compound and/or shorter incubation times.3. Assess mitochondrial function and cellular stress markers. |
| Accumulation of autophagosomes but no degradation | Blockade of lysosomal function or autophagosome-lysosome fusion. | 1. Monitor lysosomal pH using a fluorescent probe.2. Assess the activity of lysosomal hydrolases (e.g., cathepsins).3. Use tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) to monitor autophagic flux. |
| Inconsistent results between different cell lines | Cell-type specific expression of off-target proteins. | 1. Profile the expression levels of potential off-target proteins in the cell lines used.2. Validate key findings in a secondary cell line with a different genetic background. |
Quantitative Data on Atg4B Inhibitors
Data for this compound is not available. The following table summarizes data for other known Atg4B inhibitors to provide a reference for expected potency and potential for off-target activities.
| Inhibitor | Target(s) | IC50 (in vitro) | Cellular Potency | Known Off-Targets | Reference |
| NSC185058 | Atg4B | > 100 µM (FRET assay) | Inhibits autophagy in cells | Selectivity not fully assessed | [1][5] |
| S130 | Atg4B, Atg4A | 3.24 µM (Atg4B), 7.11 µM (Atg4A) | Induces cancer cell death | Atg4A | [5] |
| Ebselen | Atg4B | 189 nM | Suppresses colorectal cancer cell growth | Controllable selectivity against Atg4A and caspases | [10] |
| DC-ATG4in | Atg4B | 3.08 ± 0.47 μM | Sensitizes HCC cells to sorafenib | Not specified | [11] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure to determine if this compound binds to Atg4B in intact cells.
Principle: Ligand binding can stabilize a target protein, leading to a higher melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and a control set with vehicle (e.g., DMSO). Incubate for a time sufficient for compound uptake.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble Atg4B in each sample by Western blotting or ELISA.
-
Data Interpretation: Plot the amount of soluble Atg4B as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity Chromatography for Off-Target Identification
This protocol provides a general workflow to identify cellular proteins that bind to this compound.
Principle: this compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that includes a linker and an affinity tag (e.g., biotin).
-
Immobilization: Covalently couple the tagged inhibitor to streptavidin-coated beads.
-
Cell Lysate Preparation: Prepare a cell lysate under non-denaturing conditions.
-
Affinity Pull-Down: Incubate the cell lysate with the inhibitor-coupled beads. As a control, use beads without the inhibitor or compete with an excess of free, untagged this compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are specific to the inhibitor pull-down by mass spectrometry.
Visualizations
Caption: Role of Atg4B in the autophagy pathway and the point of inhibition.
Caption: Workflow for troubleshooting unexpected phenotypes of this compound.
References
- 1. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATG4B - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and mechanism studies of a novel ATG4B inhibitor Ebselen by drug repurposing and its anti-colorectal cancer effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing Atg4B-IN-2 dosage for specific cancer cell lines
Welcome to the Atg4B-IN-2 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound for cancer research.
Q1: What is this compound and how does it work?
This compound is a potent and specific small-molecule inhibitor of Autophagy Related 4B Cysteine Peptidase (ATG4B). ATG4B is a critical enzyme in the autophagy pathway, a cellular recycling process that cancer cells often exploit to survive stress. ATG4B performs two key functions: 1) It cleaves the precursor form of LC3 (pro-LC3) to its active form, LC3-I. 2) It recycles lipidated LC3 (LC3-II) from the autophagosome membrane, allowing the autophagy process to be sustained.
This compound works by binding to the active site of the ATG4B enzyme, preventing it from processing LC3. This inhibition blocks autophagosome formation and maturation, leading to a shutdown of the autophagy pathway. In many cancer cells that rely on autophagy for survival, this leads to cell death.[1][2][3]
References
- 1. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with Atg4B-IN-2 treatment
Welcome to the technical support center for Atg4B-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results during their experiments with this autophagy inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of Autophagy-related 4B (Atg4B), a cysteine protease. Atg4B has a dual role in the autophagy pathway:
-
Priming of pro-LC3: It cleaves the C-terminal of pro-LC3 to generate LC3-I, which is essential for its subsequent lipidation.
-
Delipidation of LC3-II: It deconjugates phosphatidylethanolamine (PE) from LC3-II, recycling LC3 back to its soluble form (LC3-I).
By inhibiting Atg4B, this compound is expected to block both of these processes, thereby inhibiting autophagosome formation and maturation.[1][2][3]
Q2: I treated my cells with this compound, but I see an increase in LC3-II levels by Western blot. Isn't this counterintuitive for an autophagy inhibitor?
This is a commonly observed and context-dependent effect of Atg4B inhibition.[2] The accumulation of LC3-II upon Atg4B inhibitor treatment can occur because the delipidation activity of Atg4B is more potently inhibited than its priming activity.[2] This leads to a net increase in the lipidated form of LC3 (LC3-II) that is trapped on the autophagosomal membrane.[2] Therefore, an increase in LC3-II may indicate successful target engagement by the inhibitor, but it necessitates further experiments, such as an autophagy flux assay, to confirm the stage of autophagy that is being blocked.
Q3: How can I be sure that the observed effects are specific to Atg4B inhibition and not due to off-target effects?
To validate the specificity of this compound, consider the following control experiments:
-
Use a negative control compound: A structurally similar but inactive analog of this compound, if available.
-
Genetic knockdown or knockout of Atg4B: Compare the phenotype of this compound treatment with that of cells where Atg4B has been genetically depleted.[4]
-
Rescue experiment: Overexpress a resistant mutant of Atg4B in the presence of the inhibitor to see if the phenotype is reversed.
-
In vitro enzyme activity assay: Directly measure the inhibitory effect of your compound on recombinant Atg4B activity.
Q4: What is the recommended storage and handling for this compound?
While specific instructions for this compound may vary by supplier, general recommendations for similar small molecule inhibitors and recombinant Atg4B protein suggest the following:
-
Inhibitor: For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. For daily use, a stock solution in a suitable solvent (e.g., DMSO) can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Recombinant Protein: Recombinant Atg4B protein should be stored in appropriate aliquots at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No change in LC3-II levels after treatment | 1. Inactive Compound: The inhibitor may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound used may be too low. 3. Cell Line Resistance: The cell line may have low levels of Atg4B expression or compensatory mechanisms. 4. Post-translational Modifications: The activity of Atg4B can be regulated by phosphorylation, oxidation, or acetylation, potentially altering its sensitivity to the inhibitor.[6][7][8] | 1. Verify Compound Activity: Test the compound in an in vitro Atg4B activity assay. Prepare fresh stock solutions. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Confirm Atg4B Expression: Check the expression level of Atg4B in your cell line by Western blot or qPCR. Consider using a different cell line. 4. Modulate Cellular State: Be aware that cellular stress, such as oxidative stress, can alter Atg4B activity and may impact the inhibitor's effectiveness.[6] |
| Increased cell death not consistent with autophagy inhibition | 1. Off-Target Effects: At high concentrations, the inhibitor may have off-target cytotoxic effects. 2. Autophagy-Independent Roles of Atg4B: Atg4B may have other cellular functions, and its inhibition could be leading to unexpected toxicity. | 1. Titrate Inhibitor Concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Control Experiments: Use Atg4B knockout/knockdown cells to see if the cell death phenotype is replicated. |
| Variability in results between experiments | 1. Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect autophagy. 2. Redox State of the Cells: Atg4B activity is sensitive to oxidative stress, which can lead to variability.[6][9] 3. Compound Stability: Repeated freeze-thaw cycles of the inhibitor stock can lead to degradation. | 1. Standardize Protocols: Maintain consistent cell culture practices. 2. Control for Oxidative Stress: Ensure consistent handling of cells to minimize oxidative stress. Consider measuring ROS levels as a control. 3. Aliquot Inhibitor: Prepare single-use aliquots of the this compound stock solution. |
Experimental Protocols
Autophagy Flux Assay using Bafilomycin A1
This assay is crucial to determine whether the accumulation of LC3-II is due to an increase in autophagosome formation or a block in their degradation.
-
Cell Plating: Plate cells at a density that will result in 50-70% confluency at the time of the experiment.
-
Treatment: Treat cells with this compound at the desired concentration for the desired time. For the last 2-4 hours of the treatment, add Bafilomycin A1 (100 nM) to a subset of the wells. Include vehicle-only and Bafilomycin A1-only controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Compare the LC3-II levels in the different treatment groups. A block in autophagy flux by this compound will result in little to no further increase in LC3-II levels upon the addition of Bafilomycin A1, compared to the control where Bafilomycin A1 will cause a significant accumulation of LC3-II.
Visualizations
Caption: Mechanism of Atg4B in autophagy and its inhibition by this compound.
Caption: Troubleshooting workflow for unexpected LC3-II results.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATG4B - Wikipedia [en.wikipedia.org]
- 4. Loss of ATG4B and ATG4A results in two-stage cell cycle defects in pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Deacetylation of ATG4B promotes autophagy initiation under starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Translational Modifications of ATG4B in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Translational Modifications of ATG4B in the Regulation of Autophagy [mdpi.com]
How to mitigate Atg4B-IN-2 cytotoxicity in long-term experiments
Welcome to the technical support center for Atg4B-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of this compound during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term experiments with this compound, even at concentrations that are reported to be effective for autophagy inhibition. What is the likely cause of this cytotoxicity?
A1: The observed cell death is likely due to the on-target effect of this compound, which induces "autophagy stress." By inhibiting Atg4B, a key cysteine protease in the autophagy pathway, the inhibitor disrupts the processing of LC3B, a crucial step in autophagosome formation and maturation.[1][[“]] This disruption of the autophagic flux can lead to an accumulation of cellular stress, ultimately triggering apoptosis (programmed cell death).[1][3] This is often characterized by the activation of caspases, such as caspase-3.
Q2: How can we confirm that the cell death we are observing is indeed apoptosis?
A2: Apoptosis can be confirmed using several standard assays. The most common methods include:
-
Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be labeled with a fluorescent dye. By using flow cytometry or fluorescence microscopy, you can identify apoptotic cells (Annexin V positive) and distinguish them from live cells (Annexin V negative) and late apoptotic/necrotic cells (Annexin V and propidium iodide positive).[4][5][6]
-
Caspase-3 Cleavage: Caspase-3 is a key executioner caspase in apoptosis. Its activation involves cleavage of the pro-caspase-3 into active fragments. You can detect the cleaved (active) form of caspase-3 using Western blotting with an antibody specific to the cleaved fragment. An increase in cleaved caspase-3 is a strong indicator of apoptosis.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, which occurs during late apoptosis and necrosis. While not specific to apoptosis, a significant increase in LDH in the medium indicates widespread cell death.[7]
Q3: We want to study the effects of autophagy inhibition over several days, but the cytotoxicity of this compound is confounding our results. What is the best strategy to mitigate this?
A3: The key is to find the optimal concentration of this compound that effectively inhibits autophagy without inducing significant apoptosis over the desired experimental duration. This requires a careful dose-response and time-course analysis. The general strategy involves:
-
Determine the IC50 for Cytotoxicity: First, perform a dose-response experiment to determine the concentration of this compound that causes 50% cell death (IC50) at a relatively short time point (e.g., 48 or 72 hours).[8][9][10][11]
-
Work at Sub-IC50 Concentrations: For long-term experiments, you should use concentrations well below the determined IC50 value.
-
Time-Course Viability Assay: Select a few sub-IC50 concentrations and perform a time-course experiment (e.g., 1, 3, 5, 7 days), monitoring cell viability at each time point. The goal is to identify a concentration that maintains high cell viability for the entire duration of your experiment.
-
Monitor Autophagy Inhibition: Concurrently with the viability assays, you should confirm that the chosen non-toxic concentrations are still effectively inhibiting autophagy by performing an autophagy flux assay (e.g., monitoring LC3-II turnover).[12][13][14]
Q4: Can nutrient levels in the culture medium affect this compound cytotoxicity?
A4: Yes, nutrient deprivation can exacerbate the cytotoxicity of Atg4B inhibitors.[1] Autophagy is a survival mechanism that cells use to cope with nutrient stress. By inhibiting this pathway with this compound, you are making the cells more vulnerable to nutrient-poor conditions. Therefore, for long-term experiments, it is crucial to maintain a consistent and sufficient supply of nutrients by regularly changing the culture medium. This will help to reduce the cellular stress and may mitigate the cytotoxic effects of the inhibitor.
Troubleshooting Guides
Problem 1: High background apoptosis in control (untreated) cells in the Annexin V assay.
-
Possible Cause: Over-trypsinization or harsh mechanical scraping of adherent cells can damage the cell membrane, leading to false-positive Annexin V staining.[15]
-
Solution: Use a gentle cell detachment method. After trypsinization, allow the cells to recover in culture medium for at least 30 minutes before staining.[15]
-
Possible Cause: Cells were overgrown or starved before the experiment, leading to spontaneous apoptosis.
-
Solution: Ensure you are using healthy, sub-confluent cells for your experiments. Regularly change the culture medium to avoid nutrient depletion.
Problem 2: Inconsistent results in the autophagy flux (LC3 turnover) assay.
-
Possible Cause: Static measurement of LC3-II levels can be misleading. An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.[14]
-
Solution: Always perform an autophagy flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). This allows you to distinguish between an increase in autophagosome formation and a blockage of their degradation.[12]
-
Possible Cause: The concentration of the lysosomal inhibitor is not optimal, or the treatment time is too short.
-
Solution: Titrate the concentration of the lysosomal inhibitor and optimize the treatment time for your specific cell line to ensure complete blockage of lysosomal degradation.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) for cytotoxicity of various Atg4B inhibitors can vary significantly depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.
| Inhibitor | Cell Line | Assay Duration | IC50 (µM) | Reference |
| S130 | HeLa | 48 h | 16.1 | |
| S130 | HCT116 | 48 h | 9.0 | |
| S130 | HL60 | 48 h | 4.7 | |
| NSC185058 | Saos-2 | 48 h | Not specified, but cytotoxic | [16] |
| Aurin tricarboxylic acid | - | - | 4.4 | [17] |
| Hypericin | - | - | 57 | [17] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Experiments
This protocol outlines a systematic approach to identify the highest concentration of this compound that can be used in long-term experiments without causing significant cell death.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
Part A: Dose-Response for Cytotoxicity (IC50 Determination)
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence within 72 hours.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 or 72 hours.
-
Perform a cell viability assay according to the manufacturer's protocol.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value.
Part B: Long-Term Viability Assay
-
Based on the IC50 value, select a range of sub-IC50 concentrations (e.g., IC50/10, IC50/5, IC50/2).
-
Seed cells in multiple 96-well plates.
-
Treat the cells with the selected sub-IC50 concentrations of this compound and a vehicle control.
-
At desired time points (e.g., day 1, 3, 5, and 7), perform a cell viability assay on one of the plates.
-
Every 2-3 days, replace the medium in the remaining plates with fresh medium containing the respective concentrations of this compound.
-
Plot the cell viability over time for each concentration. Select the highest concentration that maintains cell viability comparable to the vehicle control for the entire duration of your planned experiment.
Protocol 2: Annexin V Staining for Apoptosis Detection
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the desired concentration of this compound for the appropriate duration. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Protocol 3: Autophagy Flux Assay (LC3 Turnover by Western Blot)
Materials:
-
Cells treated with this compound and control cells
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with your chosen non-toxic concentration of this compound or vehicle control.
-
For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells for both the control and this compound treated groups.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities for LC3-II and p62, and normalize to the loading control. Autophagic flux is determined by comparing the amount of LC3-II and p62 in the presence and absence of the lysosomal inhibitor. A functional autophagy pathway will show an accumulation of LC3-II and p62 in the presence of the lysosomal inhibitor. Inhibition of autophagy by this compound will blunt this accumulation.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for optimal concentration determination.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. yeasenbio.com [yeasenbio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Autophagy contributes to caspase-independent macrophage cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nutrafoods.eu [nutrafoods.eu]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ahajournals.org [ahajournals.org]
- 15. 细胞活力、增殖、冻存及细胞凋亡支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. tandfonline.com [tandfonline.com]
- 17. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting p62 Levels Post-Atg4B-IN-2 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Atg4B-IN-2 in their experiments. Our goal is to help you accurately interpret changes in p62/SQSTM1 levels and other autophagy markers.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on p62 levels?
A1: this compound is an inhibitor of the cysteine protease Atg4B. Atg4B is essential for the processing of microtubule-associated protein 1 light chain 3 (LC3), a key step in autophagosome formation and maturation.[1][2][3][4] By inhibiting Atg4B, this compound effectively blocks the autophagic flux.[5][6]
p62, also known as sequestosome 1 (SQSTM1), is a selective autophagy receptor that recognizes and targets ubiquitinated cargo for degradation by autophagy.[7][8][9][10] p62 itself is degraded along with its cargo within the autolysosome. Therefore, an inhibition of autophagy will lead to an accumulation of p62.[11][12][13]
Expected Outcome: Treatment with this compound is expected to cause a dose- and time-dependent increase in cellular p62 levels, which can be detected by Western blotting or immunofluorescence.[3][13]
Q2: My Western blot shows no change or a decrease in p62 levels after this compound treatment. What could be the reason?
A2: This is an unexpected result that warrants further investigation. Here are several potential reasons and troubleshooting steps:
-
Inactive Compound: Verify the activity of your this compound stock. If possible, test it in a positive control cell line known to have a robust autophagic response.
-
Insufficient Treatment Time or Concentration: The effect of this compound on p62 levels is time and concentration-dependent. Perform a time-course (e.g., 6, 12, 24 hours) and dose-response (e.g., a range of concentrations based on literature) experiment to determine the optimal conditions for your cell type.
-
Low Basal Autophagy: The cell line you are using may have a very low basal level of autophagy. In such cases, the effect of an autophagy inhibitor might be minimal. Consider inducing autophagy with a known stimulus (e.g., starvation with Earle's Balanced Salt Solution - EBSS, or treatment with rapamycin) in the presence and absence of this compound.
-
Transcriptional or Translational Regulation: p62 expression can be regulated by various cellular stresses, including oxidative stress, which can sometimes be induced by chemical inhibitors.[7][11][14] It is crucial to include proper controls.
-
Experimental Variability: Ensure consistent sample preparation and loading for your Western blot. Use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to normalize your results.[15]
Q3: I see an increase in p62, but how can I be certain this is due to autophagy inhibition?
A3: While an increase in p62 is a strong indicator of autophagy inhibition, it's best practice to analyze additional autophagy markers to confirm your findings. A key complementary assay is the analysis of LC3-II levels.
-
LC3-II Turnover Assay: Atg4B is responsible for processing pro-LC3 into LC3-I and for delipidating LC3-II.[1][2][3][4][16][17] Inhibition of Atg4B can lead to a block in both processes. To specifically assess autophagic flux, perform an LC3-II turnover assay.[18][19][20][21] This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A block in autophagy will prevent the further accumulation of LC3-II that is typically seen with lysosomal inhibitors alone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No change in p62 levels | Inactive inhibitor, suboptimal treatment conditions, low basal autophagy. | Verify inhibitor activity, perform dose-response and time-course experiments, induce autophagy. |
| Decreased p62 levels | Off-target effects of the inhibitor, cellular toxicity leading to protein degradation. | Perform cell viability assay (e.g., MTT or trypan blue exclusion), test a range of inhibitor concentrations. |
| High variability in p62 levels between replicates | Inconsistent sample handling, pipetting errors, uneven protein loading. | Ensure precise and consistent sample preparation, use a reliable loading control for normalization.[15] |
| p62 accumulation observed, but LC3-II results are unclear | Atg4B inhibition affects both LC3 processing and degradation. | Perform an LC3 turnover assay with lysosomal inhibitors to clarify the impact on autophagic flux.[18][19][20][21] |
Data Presentation
Table 1: Expected Changes in Autophagy Markers after this compound Treatment
| Marker | Expected Change with this compound | Rationale |
| p62 | Increase | Blockade of autophagic degradation leads to p62 accumulation.[11][12][13] |
| LC3-II | Variable/Increase | Inhibition of Atg4B can block both the formation of LC3-I from pro-LC3 and the delipidation of LC3-II. The net effect on the steady-state level of LC3-II can be complex. An LC3 turnover assay is recommended for clear interpretation.[3][6] |
| Ubiquitinated Proteins | Increase | As a cargo receptor for ubiquitinated proteins, p62 accumulation will lead to the accumulation of its cargo.[7][10] |
Experimental Protocols
Western Blotting for p62 and LC3
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate proteins on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p62 (1:1000) and LC3 (1:1000) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH, 1:5000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize to the loading control.
Immunofluorescence for p62 Puncta
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[22]
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-p62 antibody (1:200) in blocking buffer for 1 hour at room temperature or overnight at 4°C.[22][23][24][25]
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain nuclei with DAPI for 5 minutes.
-
Mounting: Wash and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify the number and intensity of p62 puncta per cell.[26]
Visualizations
Caption: The general pathway of selective autophagy mediated by p62.
Caption: Mechanism of this compound action on LC3 processing.
Caption: A logical workflow for troubleshooting unexpected p62 results.
References
- 1. mdpi.com [mdpi.com]
- 2. Post-Translational Modifications of ATG4B in the Regulation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ATG4B - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Post-Translational Modification of p62: Roles and Regulations in Autophagy [mdpi.com]
- 10. When autophagy meets cancer through p62/SQSTM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 12. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagic Flux: Is p62 a Good Indicator of Autophagy Degradation? | Bio-Techne [bio-techne.com]
- 14. Autophagy inhibition engages Nrf2-p62 Ub-associated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of acetylation of ATG4B in controlling autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Macroautophagy: Novus Biologicals [novusbio.com]
- 20. Autophagy Detection | LC3 Conversion Assay [promega.com]
- 21. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 22. Immunofluorescence microscopy for p62, ubiquitin, and phospho-TBK1 [bio-protocol.org]
- 23. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Detection of p62/SQSTM1 Aggregates in Cellular Models of CCM Disease by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring complete inhibition of Atg4B with Atg4B-IN-2
Welcome to the technical support center for Atg4B-IN-2. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers effectively use this compound for the complete inhibition of Atg4B and accurately interpret their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? this compound is a potent and competitive inhibitor of Autophagy Related 4B Cysteine Peptidase (Atg4B).[1] Atg4B is a crucial enzyme in the autophagy pathway, responsible for two key steps: the proteolytic cleavage of pro-LC3 to its cytosolic form, LC3-I, and the deconjugation (delipidation) of LC3-II from the autophagosomal membrane to recycle LC3-I.[2][3][4] By inhibiting Atg4B, this compound blocks these processes, thereby disrupting the autophagic flux.[5]
Q2: What is the recommended concentration and treatment time for this compound in cell culture? The effective concentration of this compound in cellular assays typically ranges from 1-10 μM.[1] A concentration of 5 μM for 2 hours has been shown to almost completely inhibit autophagy.[1] However, the optimal concentration and duration should be determined empirically for each cell line and experimental condition.
Q3: How should I prepare and store this compound stock solutions? It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: How can I confirm that Atg4B is effectively inhibited in my experiment? The most common methods to verify Atg4B inhibition are:
-
Western Blot for LC3 and p62: Successful inhibition of Atg4B's cleavage activity will prevent the formation of LC3-II. Inhibition of its delipidation activity can cause an accumulation of LC3-II. Therefore, assessing the autophagic flux is critical. Additionally, since the substrate p62/SQSTM1 is degraded during autophagy, its accumulation is a reliable indicator of autophagy inhibition.[1][6]
-
Fluorescence Microscopy: Using cells expressing fluorescently-tagged LC3 (e.g., GFP-LC3), inhibition of autophagy can be visualized as a decrease in the formation of LC3 puncta (autophagosomes) upon stimulation.[1] Using a tandem mRFP-GFP-LC3 reporter is even more informative, as a block in autophagosome maturation or recycling can lead to an accumulation of yellow (autophagosome) puncta.[4][7]
Q5: I see an accumulation of LC3-II after treatment with this compound. Does this mean the inhibitor isn't working? Not necessarily. This can be a confusing but expected result. Atg4B has a dual function: processing pro-LC3 and delipidating LC3-II from membranes.[8][9] If the primary effect in your experimental context is the inhibition of LC3-II delipidation, you will observe an accumulation of LC3-II on autophagosome or autolysosome membranes.[9] This indicates that the recycling of LC3 is blocked, which is a key function of Atg4B. To clarify this, performing an autophagic flux assay is essential.
Q6: Are there any known off-target effects of this compound? Yes, this compound has been reported to inhibit phospholipase A2 (PLA2) with an IC50 of 3.5 μM.[1] This is a more potent inhibition than its effect on Atg4B (IC50 of 11 μM).[1] Researchers should consider this potential off-target effect when designing experiments and interpreting data, especially when working with pathways involving PLA2.
Data Summary
Table 1: Biochemical Properties of this compound
| Parameter | Value | Target/Assay |
|---|---|---|
| Ki | 3.1 μM | Atg4B |
| IC50 | 11 μM | Atg4B |
| IC50 | 3.5 μM | PLA2 |
Data sourced from MedchemExpress.[1]
Table 2: Recommended Working Concentrations of this compound for Cellular Assays
| Application | Concentration Range | Incubation Time | Expected Outcome |
|---|---|---|---|
| Autophagy Inhibition | 1 - 10 μM | 2 hours | Dose-dependent decrease in autophagic vesicles and restoration of p62 expression.[1] |
| Complete Inhibition | 5 μM | 2 hours | Almost complete inhibition of autophagy.[1] |
Visualizations
Caption: The dual role of Atg4B in processing Pro-LC3 and recycling LC3-II, and its inhibition by this compound.
Caption: A typical experimental workflow to confirm the inhibitory effect of this compound on cellular autophagy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no change in LC3-II levels after treatment. | 1. Suboptimal Inhibitor Concentration: The concentration may be too low for your specific cell line. 2. Insufficient Treatment Time: The incubation period may be too short. 3. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 4. Low Basal Autophagy: The cell line may have very low basal autophagy, making changes difficult to detect without an inducer. | 1. Perform a dose-response curve (e.g., 1, 2.5, 5, 10 μM) to find the optimal concentration. 2. Perform a time-course experiment (e.g., 2, 4, 6 hours). 3. Use a fresh aliquot of this compound for the experiment.[1] 4. Co-treat with an autophagy inducer like starvation (EBSS medium) or Rapamycin to amplify the signal window. |
| High background or unclear bands in LC3 Western blot. | 1. Poor Antibody Quality: The primary antibody may have low specificity or affinity. 2. Incorrect Gel Percentage: Standard 10% or 12% gels may not provide adequate separation for the small size difference between LC3-I (~16 kDa) and LC3-II (~14 kDa). 3. Improper Transfer: LC3 is a small protein and can be transferred inefficiently or completely through the membrane. | 1. Validate your LC3 antibody using positive and negative controls. 2. Use a higher percentage polyacrylamide gel (e.g., 15%) or a gradient gel for better resolution.[10] 3. Use a PVDF membrane , which has a higher binding capacity for small proteins. Optimize transfer time and voltage to prevent over-transfer.[10] |
| Unexpected cell toxicity. | 1. High Inhibitor Concentration: The concentration used may be cytotoxic to your cell line. 2. Off-Target Effects: Inhibition of other cellular targets, such as PLA2, could be contributing to toxicity.[1] 3. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic. | 1. Perform a cell viability assay (e.g., MTT, AlamarBlue) to determine the cytotoxic concentration range. 2. Lower the inhibitor concentration or reduce the treatment time. Consider if PLA2 inhibition could be a confounding factor in your model. 3. Ensure the final solvent concentration in the culture medium is low (typically <0.1%). |
| Difficulty interpreting LC3 puncta imaging results. | 1. Static Measurement: An image at a single time point can be misleading. An increase in puncta could mean either autophagy induction or a block in lysosomal degradation. 2. Subjective Quantification: Manual counting of puncta can be biased. | 1. Perform an autophagic flux experiment. Compare puncta in cells treated with this compound alone versus cells co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine). A block in flux will show little to no further increase in puncta upon adding the lysosomal inhibitor. 2. Use automated image analysis software to quantify the number and intensity of puncta per cell across multiple fields of view. 3. Use a tandem mRFP-GFP-LC3 reporter to distinguish between autophagosomes (yellow) and autolysosomes (red).[4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 Conversion (Autophagic Flux Assay)
This protocol is designed to measure autophagic flux by assessing LC3-II levels in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cells of interest plated in 6-well plates
-
This compound
-
Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 40 µM Chloroquine)
-
Autophagy inducer (e.g., EBSS medium for starvation)
-
RIPA or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
15% Polyacrylamide gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-p62, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Seed cells to be 70-80% confluent at the time of harvest.
-
Experimental Setup: Prepare four experimental groups:
-
Group 1: Untreated (vehicle control)
-
Group 2: this compound (at desired concentration)
-
Group 3: this compound + Lysosomal Inhibitor
-
Group 4: Lysosomal Inhibitor only
-
-
Treatment:
-
Treat cells with this compound for the desired duration (e.g., 4 hours).
-
For groups 3 and 4, add the lysosomal inhibitor for the final 2 hours of the experiment.
-
Optional: Induce autophagy (e.g., by replacing media with EBSS) at the same time as adding this compound.
-
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 15-30 µg of protein per lane onto a 15% polyacrylamide gel. Run the gel until the dye front reaches the bottom to ensure good separation of LC3-I and LC3-II.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-LC3B, 1:1000) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL reagent and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for LC3-II and the loading control using densitometry. Autophagic flux is determined by comparing the LC3-II levels between samples with and without the lysosomal inhibitor. A functional inhibitor of Atg4B should prevent the accumulation of LC3-II that is typically seen with lysosomal inhibitors.
Protocol 2: Immunofluorescence Staining for LC3 Puncta
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody (anti-LC3B)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips. The next day, treat with this compound and/or an autophagy inducer as described in the western blot protocol.
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-LC3B primary antibody (diluted in blocking buffer) in a humidified chamber overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with an Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
-
Analysis: Quantify the number of LC3 puncta per cell. Effective inhibition of autophagy should result in a reduction of puncta formation, especially under autophagy-inducing conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ATG4B - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of breast cancer cell subtypes sensitive to ATG4B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. proteolysis.jp [proteolysis.jp]
Atg4B-IN-2 degradation and half-life in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and half-life of the Atg4B inhibitor, Atg4B-IN-2, in experimental settings.
Disclaimer: Publicly available experimental data on the specific degradation and half-life of this compound is limited. The information provided herein is based on general principles of small molecule inhibitor analysis and data available for other Atg4B inhibitors. The protocols are intended as a guide and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and competitive inhibitor of Autophagy Related 4B Cysteine Peptidase (Atg4B).[1][2][3][4] It has been identified as a tool compound for studying the role of Atg4B in autophagy and its potential as a therapeutic target in diseases such as cancer.[1][4]
Q2: Is there any available data on the half-life of this compound?
As of the latest literature review, specific experimental data on the cellular or in vivo half-life of this compound has not been published. However, for a comparable Atg4B inhibitor, S130, the elimination half-life in plasma has been determined to be 4.40 hours.[5] This information can be used as a preliminary reference for designing experiments with this compound, but it is crucial to determine its specific stability under your experimental conditions.
Q3: How can I determine the cellular half-life of this compound?
The cellular half-life of a small molecule inhibitor like this compound can be determined by treating cultured cells with the compound and then measuring its concentration in cell lysates at various time points after its removal from the culture medium or after inhibiting further uptake. A common method involves liquid chromatography-mass spectrometry (LC-MS) to quantify the compound.
Q4: How does this compound affect the stability of the Atg4B protein?
The effect of this compound on the stability of the Atg4B protein is not explicitly documented. In general, small molecule inhibitors can either increase, decrease, or have no effect on the half-life of their target protein. To determine this, a cycloheximide (CHX) chase assay can be performed. CHX is a protein synthesis inhibitor, and by treating cells with CHX in the presence and absence of this compound, you can monitor the degradation rate of existing Atg4B protein over time via Western blotting.
Quantitative Data Summary
Due to the limited public data for this compound, the following table includes information on other relevant Atg4B inhibitors to provide a comparative context for experimental design.
| Compound | Target | Half-Life (t½) | Experimental System |
| This compound | Atg4B | Data not available | - |
| S130 | Atg4B | 4.40 hours (elimination half-life) | In vivo (plasma) |
| NSC185058 | Atg4B | Data not available | - |
Experimental Protocols
Protocol 1: Determination of the Cellular Half-Life of this compound
This protocol provides a general workflow for determining the intracellular stability of a small molecule inhibitor.
Objective: To determine the rate of degradation of this compound in a specific cell line.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Liquid chromatography-mass spectrometry (LC-MS) system
Workflow Diagram:
Caption: Workflow for determining the cellular half-life of a small molecule inhibitor.
Procedure:
-
Cell Seeding: Seed the cells in multiple culture plates to allow for collection at different time points. Grow cells to 80-90% confluency.
-
Compound Treatment: Treat the cells with this compound at a concentration known to be effective (e.g., 1-10 µM).[6]
-
Incubation: Incubate the cells with the compound for a sufficient duration to allow for cellular uptake (e.g., 1-2 hours).
-
Time Point Zero (t=0): After incubation, wash the first set of plates with ice-cold PBS to remove any extracellular compound. Immediately harvest the cells. This will serve as your t=0 time point.
-
Chase Period: For the remaining plates, replace the compound-containing medium with fresh, compound-free medium.
-
Time Point Collection: At subsequent time points (e.g., 2, 4, 8, 12, 24 hours), wash and harvest the cells as in step 4.
-
Sample Preparation: Lyse the collected cell pellets using a suitable lysis buffer and perform a liquid-liquid or solid-phase extraction to isolate the small molecule inhibitor from the cellular matrix.
-
LC-MS Analysis: Analyze the extracted samples using a validated LC-MS method to quantify the remaining amount of this compound at each time point.
-
Half-Life Calculation: Plot the concentration of this compound versus time. The half-life can be calculated from the decay curve, typically by fitting the data to a one-phase exponential decay model.
Protocol 2: Cycloheximide (CHX) Chase Assay for Atg4B Protein Stability
Objective: To determine if this compound affects the stability of the Atg4B protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
DMSO (vehicle control)
-
PBS
-
Cell lysis buffer with protease inhibitors
-
Primary antibody against Atg4B
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Signaling Pathway Context:
Caption: Simplified diagram of Atg4B's role in LC3 processing during autophagy.
Procedure:
-
Cell Seeding: Seed cells in multiple plates to allow for collection at different time points for each condition (e.g., Vehicle, this compound).
-
Pre-treatment: Pre-treat the cells with either this compound (at the desired concentration) or vehicle (DMSO) for a specified period (e.g., 2-4 hours).
-
CHX Addition: Add cycloheximide to all plates to a final concentration of 50-100 µg/mL to inhibit new protein synthesis.
-
Time Point Collection: Harvest the first set of plates immediately after adding CHX (t=0). Collect subsequent samples at various time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for Atg4B.
-
Also, probe with a loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry and Analysis: Quantify the band intensity for Atg4B and the loading control for each time point. Normalize the Atg4B signal to the loading control. Plot the normalized Atg4B protein levels against time for both the vehicle and this compound treated samples. The half-life can be determined from the rate of protein decay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in inhibitor concentration between replicates (Protocol 1) | Inconsistent cell washing; Incomplete cell lysis; Inefficient extraction. | Ensure thorough and consistent washing with ice-cold PBS. Optimize lysis buffer and extraction protocol. Use an internal standard during extraction and LC-MS analysis. |
| No degradation of Atg4B protein observed in CHX assay (Protocol 2) | Atg4B is a very stable protein with a long half-life; CHX is not effective. | Extend the time course of the experiment (e.g., up to 48 hours), being mindful of CHX toxicity. Confirm CHX activity by blotting for a known short-lived protein (e.g., c-Myc). |
| Inconsistent loading in Western blot (Protocol 2) | Inaccurate protein quantification; Pipetting errors. | Be meticulous with the protein quantification assay and sample loading. Always normalize to a reliable loading control. |
| This compound appears to have low cellular permeability | The compound may be actively transported out of the cell; The compound may be metabolized quickly. | Co-treat with inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein). Perform a time-course and dose-response of cellular uptake. |
| Difficulty in detecting this compound by LC-MS | Low compound concentration in lysates; Matrix effects from cellular components. | Optimize the extraction method to concentrate the analyte. Develop a robust LC-MS method with appropriate sample clean-up and a suitable internal standard to account for matrix effects. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NB-64-31393-100mg | this compound [2765008-88-4] Clinisciences [clinisciences.com]
Addressing batch-to-batch variability of Atg4B-IN-2
Welcome to the technical support center for Atg4B-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a specific focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Autophagy-related 4B cysteine protease (ATG4B). ATG4B is a key enzyme in the autophagy pathway, responsible for two critical proteolytic cleavage events: the processing of pro-LC3 to its cytosolic form, LC3-I, and the "delipidation" or recycling of the membrane-bound LC3-II form from the autophagosome membrane.[1] By inhibiting ATG4B, this compound blocks these steps, leading to a disruption of autophagic flux and the formation of autophagosomes.[2][3][4] This makes it a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer.[4][5][6]
Q2: What is batch-to-batch variability and why is it a concern?
Batch-to-batch variability refers to the differences in properties and performance observed between different production lots of the same chemical compound.[7] For a small molecule inhibitor like this compound, this can manifest as variations in potency, solubility, purity, or the presence of impurities. This variability is a significant concern as it can lead to inconsistent experimental results, compromise data reproducibility, and hinder the reliable interpretation of scientific findings.[7][8]
Q3: What are the potential causes of batch-to-batch variability for this compound?
Variability can be introduced at multiple stages of the manufacturing process. Key potential causes include:
-
Differences in Synthesis Route: Minor changes in the synthetic protocol or the quality of starting materials and reagents can lead to different impurity profiles.[3][4]
-
Incomplete Reactions or Side Reactions: The formation of structurally related byproducts that may be difficult to separate from the final compound.
-
Purification Inconsistencies: Variations in purification methods (e.g., chromatography, crystallization) can result in different levels of purity.
-
Compound Stability: Degradation of the compound during storage or handling if it is sensitive to light, temperature, or moisture.
Q4: How can I identify if my new batch of this compound is performing differently from a previous one?
The primary indicator is a noticeable shift in your experimental outcomes. This could include:
-
A requirement for a higher concentration of the inhibitor to achieve the same biological effect (e.g., reduced LC3-II levels).
-
A complete loss of inhibitory activity at previously effective concentrations.
-
Increased or unexpected cellular toxicity.
-
Inconsistent results even within replicates of the same experiment.
Q5: I suspect my new batch of this compound is variable. What are the first steps I should take?
First, carefully review the Certificate of Analysis (CoA) provided by the manufacturer for the new batch and compare it to the CoA of a previous, well-performing batch. Pay close attention to purity levels (typically determined by HPLC), identity confirmation (by Mass Spectrometry or NMR), and any other provided specifications. If discrepancies are found or if the CoA is insufficient, you should proceed with the troubleshooting steps outlined below. A logical first step is to perform a dose-response experiment to determine the IC50 of the new batch and compare it to the expected value or the value from a trusted batch.[9]
Troubleshooting Guide
This guide provides structured approaches to diagnose and resolve common issues related to the batch-to-batch variability of this compound.
Problem 1: Reduced or No Inhibition of Autophagy in Cell-Based Assays
-
Possible Cause: The new batch of this compound has a lower potency (higher IC50) than the reference batch.
-
Troubleshooting Workflow:
-
Confirm Identity and Purity: Before functional testing, ensure the compound's identity and purity. Refer to the Purity Analysis protocol below.
-
Determine In Vitro Potency: Perform an in vitro enzymatic assay to directly measure the inhibitory activity of the new batch against recombinant ATG4B protein. This will provide a precise IC50 value, which can be compared against the reference batch. (See Protocol 1).
-
Validate Cellular Activity: Conduct a cell-based autophagy flux assay. This experiment measures the accumulation of LC3-II in the presence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) and will confirm if the compound is active in a cellular context. (See Protocol 2).
-
Problem 2: Inconsistent Results and Poor Reproducibility
-
Possible Cause: The inhibitor has poor solubility or is unstable in your experimental media, leading to precipitation or degradation over the course of the experiment.
-
Troubleshooting Workflow:
-
Assess Solubility: Prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute it into your final cell culture medium. Visually inspect for any precipitation immediately and after incubation under experimental conditions (e.g., 37°C, 5% CO2) for several hours.
-
Check for Degradation: If you have access to HPLC, you can analyze the concentration of this compound in your culture medium over time. A decrease in the peak corresponding to the inhibitor would indicate degradation.
-
Optimize Compound Delivery: Consider preparing fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is low (<0.5%) and consistent across all conditions to avoid solvent-induced artifacts.
-
Problem 3: Unexpected Cellular Toxicity or Off-Target Effects
-
Possible Cause: The new batch contains impurities that are toxic to the cells or inhibit other cellular targets. These impurities could be residual solvents, reagents, or byproducts from the synthesis.[10]
-
Troubleshooting Workflow:
-
High-Resolution Purity Analysis: Standard HPLC may not be sufficient to detect all impurities. Use a high-resolution method like LC-MS to identify any additional, unexpected molecules in your batch. (See Protocol 3).
-
Compare Toxicity Profiles: Perform a simple cell viability assay (e.g., MTT or CellTiter-Glo) comparing the new batch with a trusted reference batch across a range of concentrations. A significant difference in cell death indicates a potential issue with the new batch.
-
Consult the Supplier: Contact the manufacturer with your findings. Provide them with your comparative data (e.g., dose-response curves, purity analysis). They may be able to provide a replacement batch or further information on the synthesis process.
-
Data Presentation
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Analytical Method | Recommended Specification | Purpose |
| Identity | LC-MS | Mass matches theoretical [M+H]+ | Confirms the correct molecule is present. |
| ¹H NMR | Spectrum conforms to reference structure | Confirms the chemical structure. | |
| Purity | HPLC (UV detection at 254 nm) | ≥ 98% | Quantifies the percentage of the active compound. |
| Potency | In Vitro Atg4B Enzymatic Assay | IC50 within 2-fold of reference value | Measures functional inhibitory activity. |
| Solubility | Visual Inspection / Nephelometry | Soluble in DMSO at ≥ 10 mM | Ensures the compound can be prepared at a usable stock concentration. |
| Residual Solvents | GC-MS | As per ICH guidelines | Checks for harmful solvents from synthesis.[10] |
Table 2: Example of Comparative Data for Two Batches of this compound
| Parameter | Batch A (Reference) | Batch B (Suspected Issue) | Assessment |
| Purity (HPLC) | 99.2% | 91.5% (with one major impurity at 7.8%) | FAIL: Batch B purity is below standard. |
| IC50 (in vitro) | 55 nM | 210 nM | FAIL: Batch B is ~4-fold less potent. |
| Cellular LC3-II Accumulation | Robust increase at 1 µM | Minimal increase at 1 µM; slight increase at 5 µM | FAIL: Batch B shows poor cellular activity. |
| Cell Viability (at 5 µM) | > 95% | 65% | FAIL: Batch B exhibits unexpected toxicity. |
Experimental Protocols
Protocol 1: In Vitro Atg4B Enzymatic Assay (Fluorogenic Substrate)
-
Objective: To determine the IC50 of this compound against recombinant human ATG4B.
-
Materials:
-
Recombinant human ATG4B protein.
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT.
-
This compound (test and reference batches) serially diluted in DMSO.
-
384-well black assay plates.
-
Plate reader with fluorescence capabilities (Excitation/Emission ~380/460 nm).
-
-
Method:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM.
-
In each well of the 384-well plate, add 1 µL of the diluted inhibitor. Include DMSO-only wells as a "no inhibitor" control.
-
Add 25 µL of ATG4B enzyme diluted in assay buffer to each well. Mix and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate diluted in assay buffer.
-
Immediately begin monitoring the increase in fluorescence over time (kinetic read) at 37°C. The rate of the reaction is proportional to the slope of the fluorescence curve.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Autophagy Flux Assay (Western Blot for LC3-II)
-
Objective: To assess the effect of this compound on autophagic flux by measuring LC3-II turnover.
-
Materials:
-
Cells of interest (e.g., HeLa, U2OS).
-
Complete culture medium.
-
This compound (test and reference batches).
-
Lysosomal inhibitor: Bafilomycin A1 (BafA1, 100 nM) or Chloroquine (CQ, 50 µM).
-
RIPA lysis buffer with protease inhibitors.
-
Primary antibody against LC3B.
-
Primary antibody for a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Method:
-
Plate cells and allow them to adhere overnight.
-
Set up the following treatment groups (in duplicate):
-
Vehicle (DMSO)
-
Vehicle + BafA1
-
This compound (at various concentrations)
-
This compound (at various concentrations) + BafA1
-
-
For the "+ BafA1" groups, add Bafilomycin A1 for the final 2-4 hours of the experiment.
-
Treat cells with this compound or vehicle for the desired time (e.g., 6 hours).
-
Harvest the cells, wash with PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blot analysis for LC3B and the loading control.
-
Interpretation: A potent Atg4B inhibitor should block the processing of pro-LC3, preventing the formation of both LC3-I and LC3-II. This would result in a decrease or absence of the LC3-II band, even in the presence of BafA1. A compound that only blocks the delipidation step might lead to an accumulation of LC3-II.[6] Compare the results from the new batch to the reference batch to assess its cellular activity.
-
Protocol 3: Purity Analysis using High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a batch of this compound.
-
Materials:
-
HPLC system with a UV detector and an autosampler.
-
C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
This compound sample dissolved in a suitable solvent (e.g., Acetonitrile or DMSO).
-
-
Method:
-
Prepare a sample of this compound at a concentration of approximately 1 mg/mL.
-
Set up the HPLC method. A typical gradient would be to run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Record the chromatogram. The main peak corresponds to this compound, and any other peaks are impurities.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Role of ATG4B in autophagy and the site of action for this compound.
Caption: Recommended experimental workflow for validating a new batch of this compound.
Caption: A logic tree to guide troubleshooting of common this compound issues.
References
- 1. Suppression of ATG4B by copper inhibits autophagy and involves in Mallory body formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zaether.com [zaether.com]
- 8. youtube.com [youtube.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality control of small molecules - Kymos [kymos.com]
Control experiments for studying Atg4B-IN-2 effects
Welcome to the technical support center for studying the effects of Atg4B-IN-2. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies of autophagy modulation.
Frequently Asked Questions (FAQs)
Q1: What is the role of Atg4B in autophagy, and why is it a therapeutic target?
Atg4B is a critical cysteine protease that performs a dual role in the autophagy pathway. Firstly, it cleaves the precursor form of microtubule-associated protein 1 light chain 3 (pro-LC3) to generate the cytosolic form, LC3-I. This initial processing is essential for the subsequent conjugation of LC3-I to phosphatidylethanolamine (PE) to form LC3-II, which is then incorporated into the growing autophagosome membrane. Secondly, Atg4B is responsible for the deconjugation, or recycling, of LC3-II from the autophagosomal membrane back to LC3-I.[1][2][3] This recycling is vital for maintaining the pool of available LC3 for sustained autophagy. Due to its central role, inhibiting Atg4B can effectively block autophagosome formation and maturation, making it an attractive target for therapeutic intervention in diseases where autophagy is dysregulated, such as cancer.[2][4][5]
Q2: How does the inhibitor this compound function?
This compound is a small molecule inhibitor designed to block the proteolytic activity of the Atg4B enzyme. By binding to the enzyme, it prevents both the initial processing of pro-LC3 and the delipidation of LC3-II.[1][6] The primary consequence is a disruption of the LC3 lipidation cycle, which leads to an inhibition of autophagic flux. The precise cellular outcome can sometimes be complex; for instance, inhibiting the recycling function of Atg4B might lead to an accumulation of LC3-II on membranes under certain conditions, even though the overall pathway is inhibited.[4]
Q3: What are the essential positive and negative controls for my experiment?
Proper controls are crucial for interpreting data from experiments using this compound. A static measurement of autophagy markers can be misleading, as an accumulation of autophagosomes can result from either increased formation or a block in downstream degradation.[7][8]
| Control Type | Agent/Condition | Purpose | Expected Outcome on Autophagy Markers |
| Negative Control | Vehicle (e.g., DMSO) | To establish the basal level of autophagy. | Basal levels of LC3-II and p62. |
| Positive Control (Induction) | Starvation (EBSS) or Rapamycin | To induce autophagy and confirm the system is responsive. | Increased LC3-II, decreased p62 (indicating flux). |
| Positive Control (Inhibition) | Bafilomycin A1 (BafA1) or Chloroquine | To block lysosomal degradation, causing accumulation of autophagosomes.[9] | Significant increase in LC3-II and p62 levels. |
| Genetic Control | ATG4B KO/shRNA cells | To confirm the specificity of this compound for its target.[10] | The inhibitor should have a minimal effect in these cells. |
Q4: My LC3-II levels are not changing as expected after treatment with this compound. What could be wrong?
This is a common issue that can arise from several factors. Remember that a static measurement of LC3-II is insufficient to conclude a change in autophagic activity.[11]
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration (IC50) of this compound for your specific cell line. |
| Incorrect Timepoint | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. |
| Misinterpretation of Static Data | You must perform an autophagic flux assay . An apparent lack of change in LC3-II could mask a simultaneous inhibition of both autophagosome formation and degradation.[12] |
| Antibody or Western Blot Issues | Ensure your LC3 antibody is validated and that your Western blot protocol is optimized for LC3 detection (e.g., use of PVDF membrane, appropriate transfer conditions). |
| Cell Line Specificity | The role and dependence on Atg4B can vary between cell lines. Confirm Atg4B expression in your cells. The effects of inhibiting Atg4B might be context-dependent.[4] |
Troubleshooting & Experimental Protocols
Q5: How do I perform an autophagic flux assay to accurately measure the effect of this compound?
Autophagic flux refers to the entire dynamic process of autophagy, from autophagosome formation to degradation.[7][13] The most reliable method to measure this is the LC3 turnover assay using a lysosomal inhibitor. This assay allows you to distinguish between a block in autophagosome formation (the expected effect of this compound) and a block in degradation.[7][9]
This protocol assesses autophagic flux by measuring the accumulation of LC3-II when lysosomal degradation is blocked.[9]
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment Setup: Prepare four experimental groups:
-
Vehicle (DMSO) alone
-
Vehicle + Bafilomycin A1 (e.g., 100 nM)
-
This compound (predetermined optimal concentration)
-
This compound + Bafilomycin A1
-
-
Inhibitor Incubation: Treat cells with this compound or vehicle for the desired duration (e.g., 6 hours).
-
Lysosomal Block: For the final 2-4 hours of the incubation, add Bafilomycin A1 to the appropriate wells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet debris.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[14]
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and p62 using densitometry software.
-
Normalize the LC3-II and p62 signals to the loading control.
-
Calculate Autophagic Flux: The flux is represented by the difference in the normalized LC3-II signal between samples with and without Bafilomycin A1. A potent inhibitor like this compound should reduce this difference, indicating a block in autophagosome formation.
-
| Condition | LC3-II Level | p62 Level | Interpretation |
| Vehicle | Basal | Basal | Baseline autophagy. |
| Vehicle + BafA1 | High accumulation | High accumulation | Basal autophagic flux is active. |
| This compound | Basal or slightly decreased | Basal or slightly increased | Static view; insufficient for conclusion. |
| This compound + BafA1 | Low accumulation (significantly less than Vehicle + BafA1) | Accumulation (less than Vehicle + BafA1) | Inhibition of autophagic flux . The inhibitor prevents the formation of new autophagosomes that would otherwise accumulate during the BafA1 block. |
Q6: How can I directly measure the enzymatic activity of Atg4B and its inhibition by this compound?
To confirm that this compound directly inhibits the enzymatic activity of Atg4B, an in vitro cleavage assay is the gold standard. This is often done using a purified recombinant Atg4B enzyme and a fluorogenic substrate.[15][16]
This assay uses a substrate, such as a fusion protein of two fluorescent proteins (e.g., YFP and EmGFP) linked by an LC3B sequence (FRET-LC3), which can be cleaved by Atg4B.[17]
-
Reagents:
-
Purified, active recombinant human Atg4B.
-
FRET-LC3 substrate.
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM TCEP, pH 8.0).[15]
-
This compound dissolved in DMSO.
-
-
Assay Setup:
-
In a 96- or 384-well black plate, add the assay buffer.
-
Add this compound at various concentrations to the test wells. Add DMSO alone to control wells.
-
Add a fixed concentration of Atg4B enzyme (e.g., 20-50 nM) to all wells except for a "no enzyme" control.[16][18]
-
Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the FRET-LC3 substrate to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader.
-
Excite the donor fluorophore (e.g., YFP at ~485 nm).
-
Measure the emission of both the donor (~527 nm) and the acceptor (~509 nm for EmGFP if FRET is disrupted).
-
Monitor the change in the FRET ratio (Acceptor/Donor emission) over time. Cleavage of the substrate will separate the fluorophores, leading to a decrease in FRET.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of this compound.
-
This direct biochemical evidence strongly complements cell-based assays to validate the mechanism of action of your inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macroautophagy: Novus Biologicals [novusbio.com]
- 8. Dissecting the dynamic turnover of GFP-LC3 in the autolysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of ATG4B and ATG4A results in two-stage cell cycle defects in pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 12. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagy Detection | LC3 Conversion Assay [promega.com]
- 14. proteolysis.jp [proteolysis.jp]
- 15. Development of Fluorescent Substrates and Assays for the Key Autophagy-Related Cysteine Protease Enzyme, ATG4B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of the Activity of the ATG4 Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
Validation & Comparative
Atg4B-IN-2 vs. NSC 185058: A Comparative Guide to Atg4B Inhibition
For researchers in autophagy, cancer, and neurodegenerative diseases, the cysteine protease Atg4B has emerged as a critical therapeutic target. Its central role in processing and delipidating LC3 proteins makes it a gatekeeper of autophagosome formation. Consequently, potent and specific inhibitors of Atg4B are invaluable tools for both basic research and drug development. This guide provides a detailed, data-driven comparison of two commercially available Atg4B inhibitors: Atg4B-IN-2 and NSC 185058.
The Role of Atg4B in Autophagy
Autophagy is a cellular recycling process that begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with lysosomes for degradation. Atg4B is essential for two key steps in the maturation of autophagy-related protein 8 (ATG8) family members, such as LC3B. First, it proteolytically cleaves pro-LC3B to expose a C-terminal glycine, forming LC3-I. This form is then conjugated to phosphatidylethanolamine (PE) to create LC3-II, which is integrated into the autophagosome membrane. Second, Atg4B also deconjugates LC3-II from the membrane, recycling LC3 for subsequent rounds of autophagy. Inhibition of Atg4B disrupts these processes, leading to a blockade of autophagic flux.
A Head-to-Head Comparison of Atg4B Inhibitors: Atg4B-IN-2 (21f) vs. S130
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for the accurate interrogation of biological pathways. In the burgeoning field of autophagy research, small molecule inhibitors of Atg4B, a key cysteine protease in the autophagosome maturation process, are invaluable tools. This guide provides an objective, data-driven comparison of two notable Atg4B inhibitors: Atg4B-IN-2 (also known as compound 21f) and S130.
This comparison summarizes their potency, mechanism of action, and cellular effects based on published experimental data. All quantitative data is presented in clear, structured tables, and detailed experimental protocols for key assays are provided to enable reproducibility and critical evaluation.
At a Glance: Potency and Cellular Activity
| Parameter | This compound (Compound 21f) | S130 | Reference |
| Target | Atg4B Cysteine Protease | Atg4B Cysteine Protease | [1](2--INVALID-LINK-- |
| In Vitro Potency (Ki) | 3.1 µM | Not Reported | [1](--INVALID-LINK--) |
| In Vitro Potency (IC50) | 11 µM | 3.24 µM | [3](--INVALID-LINK----INVALID-LINK-- |
| Mechanism of Action | Competitive Inhibitor | Competitive Inhibitor | [1](2--INVALID-LINK-- |
| Key Cellular Effect | Inhibition of autophagy, enhancement of anti-cancer drug-induced apoptosis in prostate cancer cells. | Suppression of autophagic flux by attenuating the delipidation of LC3-II; induction of cell death in colorectal cancer cells. | [1](2--INVALID-LINK-- |
| Selectivity Highlight | Reduced inhibitory potency against Phospholipase A2 (PLA2) compared to its parent compound. | High specificity for Atg4 homologs (Atg4B and Atg4A) with little to no inhibition of other proteases. | [1](2--INVALID-LINK-- |
Signaling Pathways and Experimental Visualizations
To understand the context of Atg4B inhibition, it is crucial to visualize its role in the autophagy pathway. Atg4B is responsible for two key proteolytic events in the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a central protein in autophagosome formation.
Caption: Atg4B's dual role in processing pro-LC3 and delipidating LC3-II.
The following diagram illustrates a typical experimental workflow for assessing the potency of Atg4B inhibitors.
Caption: A generalized workflow for in vitro Atg4B inhibition assays.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed methodologies for key experiments cited in the primary literature for this compound (21f) and S130.
This compound (Compound 21f): Atg4B Enzymatic Assay
This protocol is based on the methods described by Kudo et al., 2022.[1](--INVALID-LINK--)
-
Reagents and Materials:
-
Recombinant human Atg4B protein.
-
Fluorogenic peptide substrate.
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.
-
This compound (21f) dissolved in DMSO.
-
384-well microplate, black, flat-bottom.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound (21f) in the assay buffer.
-
In each well of the microplate, add 20 µL of the assay buffer containing the recombinant Atg4B protein.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes at 37°C.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence signal increase.
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response curve using a non-linear regression model. For Ki determination, the assay is performed with varying concentrations of both the inhibitor and the substrate, and data are fitted to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
S130: In Vitro Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol is based on the methods described by Fu et al., 2019.[4](--INVALID-LINK--)
-
Reagents and Materials:
-
Purified recombinant human Atg4B protein.
-
FRET-based substrate (e.g., YFP-LC3-CFP).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
S130 dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader capable of FRET measurements.
-
-
Procedure:
-
A solution of the FRET substrate is prepared in the assay buffer.
-
S130 is serially diluted in DMSO and then further diluted in the assay buffer.
-
In a 96-well plate, 50 µL of the FRET substrate solution is added to each well.
-
50 µL of the diluted S130 or DMSO (vehicle control) is added to the wells.
-
The reaction is initiated by adding 50 µL of the Atg4B enzyme solution to each well.
-
The plate is incubated at 37°C, and FRET signal (e.g., ratio of CFP to YFP emission when exciting at the CFP excitation wavelength) is measured at regular intervals.
-
The rate of substrate cleavage is determined by the change in the FRET ratio over time.
-
The percentage of inhibition for each S130 concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
S130: Cellular Autophagy Flux Assay (LC3 Immunoblotting)
This protocol is a standard method to assess autophagy flux and is based on the principles described in the S130 publication.[4](--INVALID-LINK--)
-
Reagents and Materials:
-
Human cell line (e.g., HeLa or HCT116).
-
Complete cell culture medium.
-
S130 dissolved in DMSO.
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibody against LC3B.
-
Primary antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with S130 at the desired concentrations for a specified time (e.g., 6 hours). A set of wells should be co-treated with a lysosomal inhibitor for the last 2-4 hours of the S130 treatment to assess autophagic flux.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip or cut the membrane and probe with the loading control antibody.
-
Quantify the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of S130, which is further enhanced by co-treatment with a lysosomal inhibitor, indicates a blockage of autophagic flux at the level of autolysosome degradation or LC3-II delipidation.
-
Conclusion
Both this compound (21f) and S130 are potent, competitive inhibitors of Atg4B that serve as valuable tools for studying autophagy. S130 exhibits a slightly lower IC50 value in the assays reported. This compound has been specifically optimized to reduce off-target effects on PLA2, which is an important consideration for its use in certain experimental contexts. The choice between these two inhibitors may depend on the specific research question, the cell type or system being studied, and the desired concentration range for achieving effective Atg4B inhibition. The provided data and protocols should aid researchers in making an informed decision for their experimental needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 4. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Atg4B-IN-2's specificity for Atg4B over other Atg proteins
For researchers engaged in the study of autophagy and the development of targeted therapeutics, the cysteine protease Atg4B has emerged as a significant drug target. Its crucial role in the processing of Atg8 family proteins (including LC3s and GABARAPs) positions it as a key regulator of autophagosome formation. However, the existence of other homologous Atg4 proteases (Atg4A, Atg4C, and Atg4D) necessitates a rigorous evaluation of the specificity of any potential Atg4B inhibitor. This guide provides a comparative overview of the validation of Atg4B inhibitor specificity, with a focus on experimental data and methodologies.
While the user requested information on "Atg4B-IN-2," publicly available data on its comprehensive specificity profile against other Atg proteins is limited. Therefore, this guide will use the well-characterized inhibitor S130 as a primary example to illustrate the principles and methods of specificity validation. We will also include data on other known inhibitors, including NSC185058 and the limited information available for This compound , to provide a broader context.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory activity of selected compounds against Atg4B and other proteases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |
| S130 | Atg4B | 3.24 µM | FRET assay | [1] |
| Atg4A | 7.11 µM | FRET assay | ||
| Caspase-3 | No inhibition at 100 µM | Protease assay | [1] | |
| Caspase-8 | No inhibition at 100 µM | Protease assay | [1] | |
| Caspase-9 | No inhibition at 100 µM | Protease assay | [1] | |
| Cathepsin D | No inhibition at 100 µM | Protease assay | [1] | |
| Cathepsin E | No inhibition at 100 µM | Protease assay | [1] | |
| Thrombin (F2) | No inhibition at 100 µM | Protease assay | [1] | |
| Factor Xa | No inhibition at 100 µM | Protease assay | [1] | |
| Plasmin | No inhibition at 100 µM | Protease assay | [1] | |
| Kallikrein (KLK) | No inhibition at 100 µM | Protease assay | [1] | |
| NSC185058 | Atg4B | 51 µM | LC3-GST cleavage assay | [2] |
| This compound | Atg4B | Ki = 3.1 µM | Not specified | [3] |
| PLA2 | IC50 = 3.5 µM | Not specified | [3] |
Mandatory Visualization
Below are diagrams illustrating key pathways and experimental workflows relevant to the validation of Atg4B inhibitor specificity.
Experimental Protocols
The validation of Atg4B inhibitor specificity relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Protease Activity Assays
1. Förster Resonance Energy Transfer (FRET) Assay
This high-throughput method is commonly used to screen for and characterize Atg4B inhibitors.[1][4]
-
Principle: A fluorescent substrate, often a peptide derived from an Atg8 family member (e.g., GABARAPL2), is engineered with a FRET donor and quencher pair. In its intact state, the proximity of the donor and quencher results in low fluorescence. Upon cleavage by Atg4B, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.
-
Protocol:
-
Recombinant human Atg4B protein (e.g., 0.75 µg/ml) is pre-incubated with varying concentrations of the test inhibitor (e.g., S130) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) in a 384-well plate at 37°C for 30 minutes.[4]
-
The FRET substrate (e.g., 50 µg/ml FRET-GABARAPL2) is added to initiate the reaction.[4]
-
The fluorescence intensity is monitored over time using a plate reader, measuring the emission of the donor fluorophore.
-
The rate of substrate cleavage is calculated from the change in fluorescence.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Specificity Determination: To assess specificity, the same assay is performed with other purified recombinant proteases, including other Atg4 isoforms (Atg4A, Atg4C, Atg4D) and unrelated proteases like caspases and cathepsins.[1]
2. Gel-Based Cleavage Assay (LC3-GST Cleavage Assay)
This assay provides a direct visualization of substrate cleavage.[1][2]
-
Principle: A fusion protein of an Atg8 family member and a larger protein tag, such as Glutathione S-transferase (GST), is used as a substrate. Cleavage of the fusion protein by Atg4B results in two smaller fragments that can be resolved by SDS-PAGE.
-
Protocol:
-
Recombinant Atg4B is incubated with the LC3-GST fusion protein in the presence or absence of the inhibitor at 37°C for a defined period.
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The reaction products are separated by SDS-PAGE and visualized by Coomassie blue staining or Western blotting using an anti-GST antibody.
-
The degree of inhibition is quantified by densitometry, comparing the amount of cleaved product in the presence and absence of the inhibitor.
-
Cell-Based Assays
1. Ex Vivo LC3-GST Cleavage Assay
This assay assesses the inhibitor's activity within a cellular context.[1]
-
Principle: An LC3-GST expression vector is transfected into cells. The cleavage of the expressed fusion protein by endogenous Atg4B is monitored in the presence of the inhibitor.
-
Protocol:
-
Cells (e.g., HeLa cells) are transfected with a plasmid encoding LC3-GST.[1]
-
After a period of expression, the cells are treated with various concentrations of the inhibitor for a specified time (e.g., 24 hours).[1]
-
Cell lysates are prepared, and the proteins are separated by SDS-PAGE.
-
The levels of full-length LC3-GST and the cleaved GST fragment are detected by Western blotting with an anti-GST antibody.[1]
-
The inhibition of Atg4B activity is quantified based on the ratio of cleaved GST to full-length LC3-GST.[1]
-
As a control, the assay can be performed in Atg4B knockout cells to confirm that the cleavage is Atg4B-dependent.[1]
-
Conclusion
The validation of Atg4B inhibitor specificity is a critical step in the development of reliable research tools and potential therapeutics. A combination of in vitro biochemical assays, such as FRET and gel-based cleavage assays, along with cell-based assays, provides a comprehensive assessment of an inhibitor's potency and selectivity. The data for S130 demonstrates a favorable specificity profile, with significantly higher potency for Atg4B over Atg4A and no activity against a panel of other proteases. While information on this compound is currently limited, the application of these standardized experimental protocols will be essential to fully characterize its specificity and potential as a selective Atg4B inhibitor. Researchers should aim to generate a broad specificity profile for any novel inhibitor to ensure the validity of their experimental findings and to advance the development of targeted autophagy modulators.
References
- 1. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Atg4B Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the selectivity of several known Atg4B inhibitors against other cysteine proteases, supported by available experimental data and detailed protocols.
While information on a specific compound designated "Atg4B-IN-2" is limited in publicly available scientific literature, this guide will focus on a comparative analysis of other well-documented Atg4B inhibitors: S130, LV-320, and Ebselen. Atg4B, a key cysteine protease in the autophagy pathway, is a promising target for therapeutic intervention in various diseases, including cancer. However, achieving selectivity for Atg4B over other homologous Atg4 isoforms and unrelated cysteine proteases remains a significant challenge in drug discovery.
Comparative Selectivity Profile of Atg4B Inhibitors
The following table summarizes the inhibitory activity of selected compounds against Atg4B and their cross-reactivity with other cysteine proteases. The data highlights the varying degrees of selectivity achieved by these inhibitors.
| Inhibitor | Target | IC50 / Ki (µM) | Other Cysteine Proteases Tested | Activity |
| S130 | Atg4B | 3.24 | Atg4A | IC50 = 7.11 µM[1] |
| Caspase-3 | No inhibition at 100 µM[1] | |||
| Caspase-8 | No inhibition at 100 µM[1] | |||
| Caspase-9 | No inhibition at 100 µM[1] | |||
| LV-320 | Atg4B | 24.5 | Atg4A | IC50 = 35.5 µM[2] |
| Caspase-3 | 6% inhibition at 60 µM[2] | |||
| Cathepsin B | 32% inhibition at 60 µM[2] | |||
| Ebselen | Atg4B | 0.189 | Caspases | Some inhibition of Caspase-2 at 10 µM |
| This compound | Atg4B | Ki = 3.1 | Phospholipase A2 | IC50 = 3.5 µM |
Understanding the Experimental Approach
The selectivity of these inhibitors is typically assessed through a series of in vitro enzymatic assays. A common workflow for evaluating the cross-reactivity of an Atg4B inhibitor is depicted below.
Detailed Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are representative methodologies used to assess the cross-reactivity of Atg4B inhibitors.
Atg4B and Atg4A Inhibition Assay (FRET-based)
This assay is commonly used to determine the potency of inhibitors against Atg4B and its close homolog, Atg4A.
-
Principle: A Förster Resonance Energy Transfer (FRET) substrate, often a fusion protein of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) linked by an Atg4-cleavable sequence (e.g., GABARAPL2), is used. Cleavage of the linker by Atg4 separates CFP and YFP, leading to a decrease in FRET signal.
-
Procedure:
-
Recombinant human Atg4B or Atg4A enzyme is pre-incubated with varying concentrations of the test inhibitor in an appropriate reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) for a defined period (e.g., 15-30 minutes) at 37°C.
-
The FRET substrate is then added to initiate the reaction.
-
The fluorescence intensity of both the donor (CFP) and acceptor (YFP) fluorophores is monitored over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the change in the fluorescence ratio (e.g., YFP/CFP).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Caspase and Cathepsin Inhibition Assays
Commercially available kits are frequently employed to assess the off-target effects of inhibitors on other cysteine proteases like caspases and cathepsins.
-
Principle: These assays typically utilize a specific peptide substrate for the respective protease, which is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active enzyme releases the reporter molecule, resulting in a measurable signal.
-
Procedure:
-
The specific protease (e.g., Caspase-3, Cathepsin B) is incubated with the test inhibitor at a fixed concentration (e.g., 10 µM, 60 µM, or 100 µM) in the assay buffer provided with the kit.
-
The fluorogenic or chromogenic substrate is added to start the reaction.
-
The reaction is incubated at the recommended temperature and for the specified duration.
-
The fluorescence or absorbance is measured using a plate reader.
-
The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal of a control reaction without the inhibitor.
-
Discussion of Selectivity
The data presented reveals the complexities of achieving selective Atg4B inhibition.
-
S130 demonstrates high selectivity for the Atg4 family over other tested cysteine, aspartate, and serine proteases, showing no inhibition even at a high concentration of 100 µM[1]. However, it exhibits only a modest 2.2-fold selectivity for Atg4B over Atg4A[1]. This is likely due to the high structural similarity between the catalytic sites of the Atg4 isoforms.
-
LV-320 also displays a preference for Atg4B over Atg4A, albeit with a lower selectivity margin of approximately 1.45-fold[2]. Its selectivity against unrelated cysteine proteases is more pronounced, with minimal inhibition of caspase-3 and moderate inhibition of cathepsin B at a high concentration[2].
-
Ebselen , a covalent inhibitor, shows potent inhibition of Atg4B. While it is reported to have "controllable selectivity" against caspases, some off-target activity against Caspase-2 has been noted. This highlights a potential liability for covalent inhibitors, which can react with nucleophilic cysteine residues in the active sites of other proteases.
-
The limited data for This compound indicates that while it is a potent Atg4B inhibitor, it also inhibits phospholipase A2, an enzyme from a completely different class, suggesting a potential for off-target effects that are not limited to proteases.
Conclusion
The development of highly selective Atg4B inhibitors is a critical step towards their clinical application. The comparison provided in this guide underscores the ongoing challenge of achieving selectivity, particularly among the Atg4 isoforms. While compounds like S130 and LV-320 show promise with good selectivity against unrelated proteases, their activity against Atg4A warrants consideration in experimental design and interpretation of results. Future drug discovery efforts will likely focus on exploiting subtle structural differences between the Atg4 isoforms to design next-generation inhibitors with improved selectivity profiles. Researchers are encouraged to perform comprehensive selectivity profiling of any new Atg4B inhibitor to fully characterize its biological activity and potential off-target effects.
References
Head-to-head comparison of different Atg4B inhibitors in autophagy assays
A definitive guide to the comparative efficacy of Atg4B inhibitors in autophagy assays is essential for researchers in cell biology and drug discovery. This document provides a head-to-head comparison of various Atg4B inhibitors, supported by experimental data and detailed protocols for key autophagy assays.
The Role of Atg4B in Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. The cysteine protease Atg4B is a key regulator of this pathway, playing a dual role in the processing of microtubule-associated protein 1 light chain 3 (LC3).[1][2] Initially, Atg4B cleaves pro-LC3 to its cytosolic form, LC3-I. Subsequently, LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is incorporated into the autophagosome membrane. Atg4B also deconjugates LC3-II from the membrane, recycling LC3 for subsequent rounds of autophagosome formation.[2] Given its critical role, Atg4B has emerged as a promising therapeutic target for diseases where autophagy is dysregulated, such as cancer.[3][4]
Head-to-Head Comparison of Atg4B Inhibitors
Several small molecule inhibitors of Atg4B have been identified and characterized.[3] Their efficacy is typically evaluated using a variety of autophagy assays that measure their impact on autophagic flux, LC3 processing, and the degradation of autophagy substrates like p62/SQSTM1. Below is a summary of the quantitative data for some of the prominent Atg4B inhibitors.
| Inhibitor | Target | IC50 | Assay | Cell Line | Key Findings | Reference |
| NSC185058 | Atg4B | >100 µM (in vitro) | Fluorometric enzymatic assay | - | Inhibits LC3-I to LC3-II conversion and p62 degradation. | |
| ~50 µM (cellular) | Autophagy inhibition | GSC cells | Sensitizes glioblastoma cells to radiation therapy. | [5] | ||
| S130 | Atg4B | Not specified | FRET-based enzymatic assay | HCT116 | Potently suppresses Atg4B activity; induces cancer cell death. | [2] |
| MJO445 (Compound 7) | Atg4B | 12.7 µM (in vitro) | Fluorometric enzymatic assay | - | Markedly enhanced potency compared to NSC185058. | |
| Not specified | Western Blot | GSC83, GSC576 | More effective at inhibiting LC3 conversion and promoting p62 accumulation than NSC185058. | [6] | ||
| Tioconazole | Atg4B | Not specified | Not specified | Not specified | Reduces autophagic flux and increases cancer cell death. | [3] |
| UAMC-2526 | Atg4B | Not specified | Not specified | Not specified | Reduces autophagic flux and increases cancer cell death. | [3] |
| Hypericin | Atg4B | 57 µM | FRET-based assay | - | Identified in a screen of bioactive compounds. | [4] |
| Aurin tricarboxylic acid | Atg4B | 4.4 µM | FRET-based assay | - | Identified in a screen of bioactive compounds. | [4] |
Experimental Protocols
Accurate assessment of Atg4B inhibitor efficacy relies on robust and well-controlled autophagy assays. Below are detailed protocols for key assays.
Autophagic Flux Assay Using Bafilomycin A1
Autophagic flux is the complete process of autophagy, from autophagosome formation to lysosomal degradation. This assay measures the accumulation of LC3-II in the presence of a lysosomal inhibitor like Bafilomycin A1, which prevents the degradation of autophagosomes.[7]
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with the Atg4B inhibitor at various concentrations for a predetermined time. For the last 2-4 hours of the inhibitor treatment, add 100-200 nM Bafilomycin A1 or vehicle control (DMSO) to the respective wells.[8][9][10] Include positive (e.g., starvation) and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (10-20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., GAPDH or β-actin). Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of Bafilomycin A1. An effective Atg4B inhibitor is expected to reduce the accumulation of LC3-II.
p62/SQSTM1 Degradation Assay
p62, or sequestosome 1 (SQSTM1), is a protein that is selectively degraded by autophagy.[12][13] Its accumulation is indicative of inhibited autophagic flux.[12]
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the autophagic flux assay, treating cells with the Atg4B inhibitor.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described above.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Incubate the membrane with a primary antibody against p62/SQSTM1 (1:1000) overnight at 4°C.
-
Follow the subsequent steps for washing, secondary antibody incubation, and signal detection as outlined for the LC3 assay.
-
-
Data Analysis: Quantify the band intensity for p62 and the loading control. An increase in p62 levels upon treatment with an Atg4B inhibitor suggests a blockage in autophagic degradation.[11]
Visualizations
Atg4B's Role in the Autophagy Pathway
Caption: Atg4B's dual role in LC3 processing and recycling.
Experimental Workflow for Autophagic Flux Assay
Caption: Workflow for measuring autophagic flux.
Logical Relationship of Atg4B Inhibitor Comparison
Caption: Consequence of Atg4B inhibition on autophagy.
References
- 1. Essential role for the ATG4B protease and autophagy in bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Translational Modifications of ATG4B in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MST4 Phosphorylation of ATG4B Regulates Autophagic Activity, Tumorigenicity, and Radioresistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteolysis.jp [proteolysis.jp]
- 9. Autophagic flux analysis [protocols.io]
- 10. Lysosomal flux assay [protocols.io]
- 11. proteolysis.jp [proteolysis.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating Atg4B-IN-2: A Comparative Guide to On-Target Confirmation Using siRNA Knockdown
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of a putative Atg4B inhibitor, referred to here as Atg4B-IN-2. The core principle is to compare the cellular phenotype induced by the small molecule inhibitor with the phenotype caused by the specific genetic knockdown of the Atg4B protein using small interfering RNA (siRNA). A convergence of outcomes strongly indicates that the inhibitor's effects are mediated through its intended target, Atg4B.
The Central Role of Atg4B in Autophagy Signaling
Autophagy is a fundamental cellular recycling process. The cysteine protease Atg4B plays a critical dual role in this pathway by regulating the lipidation of microtubule-associated protein 1 light chain 3 (LC3), a key step in autophagosome formation.[1][2][3] Specifically, Atg4B is responsible for:
-
Proteolytic Cleavage: It cleaves the precursor form of LC3 (pro-LC3) to expose a C-terminal glycine residue, forming LC3-I. This is a prerequisite for the subsequent conjugation of phosphatidylethanolamine (PE).
-
Delipidation (Recycling): It removes PE from the lipidated form, LC3-II, allowing LC3 to be recycled from the autophagosomal membrane.[3]
Due to its essential function, Atg4B is a significant therapeutic target in diseases with dysregulated autophagy, such as cancer.[3][4][5]
Experimental Workflow for On-Target Validation
The logic behind using siRNA to validate an inhibitor is straightforward: if the inhibitor (this compound) and the siRNA-mediated knockdown of Atg4B produce the same cellular effects, it provides strong evidence that the inhibitor acts on-target. The primary readout for Atg4B activity is the status of LC3 lipidation. Inhibition of Atg4B can lead to either a block in LC3-I formation or an accumulation of LC3-II, depending on which of its functions is more potently inhibited.[3]
References
- 1. Transactivation of Atg4b by C/EBPβ Promotes Autophagy To Facilitate Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of RNA interference of Atg4B on the limited proteolysis of LC3 in PC12 cells and expression of Atg4B in various rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ATG4B antagonist inhibits autophagy and has a negative impact on osteosarcoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Evaluating the Synergistic Effects of Atg4B Inhibitors with Other Autophagy Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of autophagy research, the strategic combination of inhibitors targeting different stages of this cellular process holds immense promise for therapeutic advancements, particularly in oncology. This guide provides a comparative analysis of the synergistic potential of Atg4B inhibitors when used in conjunction with other well-characterized autophagy inhibitors. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a comprehensive resource for researchers navigating this dynamic field.
Introduction to Autophagy Inhibition and Synergistic Strategies
Autophagy is a cellular self-degradation process essential for maintaining homeostasis. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with the lysosome for degradation. Given its role in cell survival, inhibiting autophagy has emerged as a key therapeutic strategy to enhance the efficacy of anti-cancer drugs.
A synergistic approach, combining inhibitors that target distinct phases of the autophagy pathway, can be more effective than monotherapy. This guide focuses on the combination of Atg4B inhibitors, which act at an early stage of autophagosome formation, with late-stage autophagy inhibitors like chloroquine and bafilomycin A1.
Comparative Analysis of Atg4B Inhibitors in Combination Therapies
While direct synergistic studies of Atg4B inhibitors with other autophagy inhibitors are emerging, a significant body of research highlights their potential in combination with other therapeutic agents. Here, we summarize key findings for prominent Atg4B inhibitors.
Data Presentation: Performance of Atg4B Inhibitors in Combination
| Atg4B Inhibitor | Combination Agent | Cell Line/Model | Observed Synergistic Effect | Reference |
| NSC185058 | Radiation Therapy | Glioblastoma (Orthotopic Xenograft) | Enhanced anti-tumor activity and decreased tumorigenicity. | |
| S130 | Caloric Restriction | Colorectal Cancer (Xenograft) | Significantly attenuated tumor growth.[1] | [1] |
| LV-320 | Tyrosine Kinase Inhibitors (TKIs) | Chronic Myeloid Leukemia (CML) Stem/Progenitor Cells | Circumvented drug resistance and increased apoptosis. | |
| Atg4B siRNA | Trastuzumab (HER2 inhibitor) | HER2-positive Breast Cancer Cells | Strong reduction in cell viability.[2] | [2] |
Synergistic Potential with Other Autophagy Inhibitors
Targeting autophagy at multiple points offers a rational strategy to overcome resistance and enhance therapeutic outcomes. The combination of an early-stage inhibitor like an Atg4B antagonist with a late-stage inhibitor provides a dual blockade of the autophagy pathway.
Atg4B Inhibitors + Chloroquine
Chloroquine, a lysosomotropic agent, inhibits autophagy by impairing autophagosome-lysosome fusion and lysosomal acidification.[3][4][5][6][7] Combining an Atg4B inhibitor with chloroquine is hypothesized to lead to a more profound and sustained inhibition of autophagy. While specific quantitative data for Atg4B inhibitor and chloroquine combinations are limited, studies combining other early-stage autophagy modulators with chloroquine have demonstrated synergistic anti-tumor effects.[8][9][10]
Atg4B Inhibitors + Bafilomycin A1
Bafilomycin A1 is a specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is crucial for the acidification of lysosomes.[1][2][11][12] By inhibiting lysosomal acidification, bafilomycin A1 blocks the degradative function of the lysosome and can also interfere with autophagosome-lysosome fusion.[1][11] The combination with an Atg4B inhibitor is expected to result in a potent synergistic effect by targeting both the formation and the degradation steps of autophagy.
Hypothetical Synergistic Effects of Atg4B Inhibitors with Late-Stage Autophagy Inhibitors
| Combination | Expected Outcome | Rationale |
| Atg4B Inhibitor + Chloroquine | Enhanced accumulation of non-functional autophagosomes, leading to increased cellular stress and apoptosis. | Dual blockade of autophagosome processing and lysosomal function. |
| Atg4B Inhibitor + Bafilomycin A1 | Potent inhibition of autophagic flux, leading to a build-up of immature autophagosomes and enhanced cytotoxicity. | Inhibition of both LC3 processing and the final degradation step. |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways involved is crucial for designing effective combination therapies.
Autophagy Signaling Pathway
The following diagram illustrates the core autophagy signaling pathway and highlights the points of intervention for Atg4B inhibitors, chloroquine, and bafilomycin A1.
Caption: Autophagy signaling pathway with inhibitor targets.
Experimental Protocols
To facilitate reproducible research, we provide detailed protocols for key assays used to evaluate the synergistic effects of autophagy inhibitors.
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effects of single and combined inhibitor treatments.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the Atg4B inhibitor, the other autophagy inhibitor (e.g., chloroquine), and their combinations for 24, 48, or 72 hours. Include vehicle-treated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Autophagy Flux Monitoring: Western Blot for LC3-II and p62
Objective: To assess the impact of inhibitors on autophagic flux.
Protocol:
-
Cell Treatment: Treat cells with the inhibitors, alone and in combination, for the desired time. Include a positive control (e.g., starvation) and a negative control. For autophagic flux assessment, a set of wells should be co-treated with a lysosomal inhibitor like bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize the bands using an ECL detection system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. An increase in the LC3-II/LC3-I ratio and p62 levels upon treatment, especially in the presence of a lysosomal inhibitor, indicates a blockage of autophagic flux.
Apoptosis Assessment: Annexin V/PI Staining by Flow Cytometry
Objective: To quantify the induction of apoptosis by the inhibitor combinations.
Protocol:
-
Cell Treatment: Treat cells with the inhibitors as described above.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow for Synergy Evaluation
A systematic workflow is essential for the robust evaluation of synergistic effects.
Caption: Experimental workflow for synergy evaluation.
Conclusion
The combination of Atg4B inhibitors with other autophagy inhibitors, particularly those targeting the late stages of the pathway, represents a promising strategy for enhancing therapeutic efficacy. This guide provides a foundational framework for researchers to design and execute experiments to evaluate these synergistic effects. The provided protocols and pathway diagrams serve as practical tools to advance our understanding and application of autophagy modulation in disease treatment. Further research focusing on direct quantitative comparisons of these combinations is warranted to fully elucidate their therapeutic potential.
References
- 1. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. tandfonline.com [tandfonline.com]
- 7. Effects of the Autophagy-Inhibiting Agent Chloroquine on Acute Myeloid Leukemia Cells; Characterization of Patient Heterogeneity [mdpi.com]
- 8. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Combination of the Autophagy Inhibitor Chloroquine and Recombinant Methioninase Has Selective Synergistic Efficacy on Human Colon Cancer Cells But Not on Normal Human Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models [mdpi.com]
- 11. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bafilomycin - Wikipedia [en.wikipedia.org]
A Comparative Review of Published Atg4B Inhibitors
Disclaimer: No published studies specifically using a compound named "Atg4B-IN-2" were identified in the available literature. This guide provides a comparative review of other published inhibitors of Autophagy-related protein 4B (Atg4B), a key cysteine protease in the autophagy pathway.
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis.[1] Dysregulation of autophagy is implicated in various diseases, including cancer, making proteins that regulate this pathway attractive therapeutic targets.[2][3] Atg4B is a key protease that processes microtubule-associated protein 1 light chain 3 (LC3), a critical step in autophagosome formation.[4] Inhibition of Atg4B can modulate autophagy, which has shown potential in sensitizing cancer cells to therapies.[5][6] This guide compares several small molecule inhibitors of Atg4B based on published data.
Quantitative Comparison of Atg4B Inhibitors
The following table summarizes the quantitative data for several published Atg4B inhibitors. The data has been extracted from various studies and provides a comparative overview of their potency.
| Inhibitor Name | IC50 (µM) | Assay Type | Key Findings | Reference |
| S130 | Not specified | In vitro and in vivo | Binds to Atg4B with high affinity; suppresses Atg4B activity specifically; induces cell death in colorectal cancer cells and arrests tumor growth in vivo.[5][6] | [2][5][6] |
| NSC185058 | Not specified | Cell-based | Inhibits autophagy in an mTOR-independent manner; interacts with the catalytic triad of Atg4B.[2] Its inhibitory activity is considered not very potent.[2] | [1][2][7] |
| Aurin tricarboxylic acid | 4.4 | FRET-based | Identified from a screen of bioactive compounds and known drugs.[2] | [2] |
| Hypericin | 57 | FRET-based | Identified from a screen of bioactive compounds and known drugs.[2] | [2] |
| Tioconazole | Not specified | Not specified | Reduces autophagic flux and increases cancer cell death.[3] | [3] |
| UAMC-2526 | Not specified | Not specified | Reduces autophagic flux and increases cancer cell death.[3] | [3] |
| Flubendazole | Not specified | Not specified | Reduces autophagic flux and increases cancer cell death.[3] | [3] |
| FMK9A | Not specified | Not specified | Potent Atg4B inhibitor, but also induces autophagy through an Atg4B-independent mechanism.[2] | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the reviewed studies are provided below.
In Vitro Atg4B Enzymatic Assays
-
Fluorescence Resonance Energy Transfer (FRET)-based Assay: This assay is used to screen for and characterize Atg4B inhibitors.[2]
-
Principle: A reporter protein consisting of YFP (Yellow Fluorescent Protein) and EmGFP (Emerald Green Fluorescent Protein) flanking an LC3 substrate is used. Cleavage of the LC3 substrate by Atg4B separates the two fluorophores, leading to a decrease in FRET signal.
-
Protocol:
-
Recombinant Atg4B enzyme is incubated with the YFP-LC3-EmGFP reporter protein in an appropriate assay buffer.
-
Test compounds (potential inhibitors) are added at various concentrations.
-
The reaction is incubated at 37°C for a specified time.
-
FRET signal is measured using a fluorescence plate reader. A decrease in FRET indicates enzymatic activity, and the inhibition of this decrease is used to quantify the inhibitor's potency.[2]
-
-
-
Fluorometric Assay with Peptide Substrate:
-
Principle: This assay utilizes a small, fluorogenic peptide substrate that mimics the Atg4B cleavage site in LC3. Cleavage of the substrate releases a fluorescent molecule.
-
Protocol:
-
Activated recombinant Atg4B protein is incubated with the fluorogenic peptide substrate (e.g., pim-FG-PABA-AMC).[8]
-
The inhibitor is added at varying concentrations.
-
The reaction mixture is incubated, and the increase in fluorescence is monitored over time to determine the rate of substrate cleavage.[8]
-
-
Cell-Based Autophagy Assays
-
LC3 Lipidation Assay (Western Blot):
-
Principle: Atg4B activity is essential for the processing of pro-LC3 to LC3-I and its subsequent conjugation to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosome membrane. Inhibition of Atg4B can affect the levels of LC3-I and LC3-II.
-
Protocol:
-
Cells are treated with the Atg4B inhibitor or a vehicle control.
-
Autophagy can be induced using starvation or other stimuli.
-
Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.
-
Blots are probed with antibodies against LC3 to detect both LC3-I and LC3-II bands. An accumulation of LC3-I or a decrease in LC3-II can indicate Atg4B inhibition.[8]
-
-
-
Tandem Fluorescent-Tagged LC3 (RFP-GFP-LC3) Assay:
-
Principle: This assay is used to monitor autophagic flux. Cells are transfected with a plasmid expressing LC3 tagged with both a pH-sensitive GFP and a pH-stable RFP. In autophagosomes (neutral pH), both fluorophores are active (yellow puncta). Upon fusion with lysosomes to form autolysosomes (acidic pH), the GFP signal is quenched, while the RFP signal persists (red puncta).
-
Protocol:
-
Cells expressing the RFP-GFP-LC3 construct are treated with the inhibitor.
-
Cells are imaged using fluorescence microscopy.
-
An accumulation of yellow puncta (autophagosomes) suggests a blockage in the fusion with lysosomes or inhibition of autophagosome maturation, which can be an effect of Atg4B inhibition.[6]
-
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of Atg4B inhibitors in vivo.
-
Protocol:
-
Human cancer cells (e.g., colorectal cancer cells) are subcutaneously injected into immunocompromised mice to establish tumors.[5][6]
-
Once tumors reach a certain volume, mice are randomized into treatment and control groups.
-
The Atg4B inhibitor (e.g., S130) is administered to the treatment group through a suitable route (e.g., intraperitoneal injection).[5]
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting for autophagy markers.[6]
-
Visualizations
Signaling Pathway
Caption: Role of Atg4B in the autophagy pathway and points of inhibition.
Experimental Workflow
Caption: General workflow for the discovery and evaluation of Atg4B inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ATG4B - Wikipedia [en.wikipedia.org]
- 5. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deacetylation of ATG4B promotes autophagy initiation under starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Atg4B-IN-2: A Structural and Functional Comparison with Other Autophagy Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Atg4B-IN-2, a potent and competitive inhibitor of the cysteine protease Atg4B, with other known inhibitors of this key autophagy-regulating enzyme. The structural basis of their interaction with Atg4B, along with quantitative data on their inhibitory activities, is presented to offer a comprehensive resource for researchers in autophagy and drug discovery.
Atg4B: A Key Regulator of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. The cysteine protease Atg4B is a central figure in this pathway, responsible for the proteolytic processing of microtubule-associated protein 1 light chain 3 (LC3) and its homologs. This processing is a prerequisite for their subsequent lipidation and incorporation into the autophagosome membrane, a critical step in autophagy. Given its essential role, Atg4B has emerged as an attractive therapeutic target for diseases where autophagy is dysregulated, such as cancer.
Comparative Analysis of Atg4B Inhibitors
A growing number of small molecule inhibitors targeting Atg4B have been identified and characterized. This guide focuses on a comparative analysis of this compound with other notable inhibitors, including the widely studied NSC185058 and its more potent analog, compound 7 (also known as MJO445), as well as S130, LV-320, and FMK 9a.
Quantitative Inhibitor Performance
The following table summarizes the key quantitative data for this compound and other selected inhibitors, providing a clear comparison of their potency and binding affinity.
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Kd (µM) |
| This compound | Competitive | 11[1][2] | 3.1[1][2] | - |
| NSC185058 | - | >100[1] | - | 3.28 |
| Compound 7 (MJO445) | - | 12.7[1] | - | - |
| S130 | Competitive | 3.24 | - | 4.00 |
| LV-320 | Uncompetitive | 24.5[2] | - | 16[2] |
| FMK 9a | - | 80 (FRET assay)[2] | - | - |
Note: IC50, Ki, and Kd values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Structural Insights into Inhibitor Binding
The crystal structure of human Atg4B has been resolved, both in its apo form (PDB ID: 2CY7) and in complex with its substrate LC3 (PDB IDs: 2Z0E, 2ZZP).[3][4][5][6] These structures have been instrumental in understanding the enzyme's mechanism and have provided a basis for molecular docking studies to elucidate how inhibitors bind and exert their effects.
The Atg4B Active Site and Inhibitor Interactions
The catalytic triad of Atg4B, comprising Cys74, Asp278, and His280, is located in a cleft that is masked by a regulatory loop in the inactive conformation.[5] Substrate binding induces a conformational change, exposing the active site. Many inhibitors, including this compound, NSC185058, and S130, are thought to bind in or near this active site pocket, preventing substrate access and catalysis.
Molecular docking studies have provided valuable insights into the binding modes of several inhibitors:
-
NSC185058 and Compound 7 (MJO445): These compounds are predicted to bind in the putative NSC binding site, which includes the catalytic residues Asp278 and His280.[1] Compound 7, the more potent of the two, is thought to position itself deeper within this pocket, forming more favorable interactions.[1]
-
S130: This inhibitor is also predicted to bind in a pocket near the active site of Atg4B.[2]
The competitive inhibition mechanism of this compound and S130 suggests that they directly compete with the LC3 substrate for binding to the active site of Atg4B.
Visualizing the Atg4B Pathway and Inhibition
To better understand the context of Atg4B inhibition, the following diagrams illustrate the key signaling pathway and the structural basis of inhibitor binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atg4B抑制剂2|T60967|TargetMol - ChemicalBook [m.chemicalbook.com]
- 4. ATG4B autophagy related 4B cysteine peptidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. ATG4B - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Atg4B-IN-2: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Atg4B-IN-2, a small molecule inhibitor of the cysteine protease Atg4B. The following procedures are based on available safety data for similar compounds and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on the Safety Data Sheet (SDS) for the structurally related compound, Atg4B inhibitor 21f, this compound should be handled with care.[1]
Hazard Summary:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[1] |
| H410: Very toxic to aquatic life with long lasting effects. | P270: Do not eat, drink or smoke when using this product.[1] P273: Avoid release to the environment.[1] |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |
| P330: Rinse mouth.[1] | |
| P391: Collect spillage.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Procedures
All waste containing this compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
Waste Segregation and Collection:
-
Identify Waste Streams: Segregate waste into three main categories:
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects.
-
Liquid Waste: Unused solutions, cell culture media containing this compound, and solvent rinses.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and paper towels.
-
-
Sharps Disposal:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Do not overfill the container.
-
Seal the container when it is three-quarters full and label it clearly as "Hazardous Sharps Waste containing this compound."
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Liquid Waste containing this compound" and a list of all chemical components and their approximate concentrations.
-
Keep the container securely closed when not in use.
-
-
Solid Waste Disposal:
-
Place all non-sharp, contaminated solid waste into a designated, leak-proof hazardous waste bag or container.
-
Clearly label the bag or container as "Hazardous Solid Waste containing this compound."
-
Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup and disposal.
-
Complete any required waste manifests or documentation accurately.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a guide and is based on the safety data sheet for a similar compound. It is not a substitute for institutional protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling Atg4B-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Atg4B-IN-2, a potent and competitive inhibitor of Atg4B. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Synonyms | Atg4B inhibitor 21f, PLA2, Autophagy | [1] |
| CAS Number | 2765008-88-4 | [1] |
| Molecular Formula | C21H30O3 | [1] |
| Molecular Weight | 330.46 g/mol | [1] |
| Purity | 98.86% (lot-dependent) | [1] |
| Solubility | DMSO: 80 mg/mL (242.09 mM) | [1] |
| Target Activity | Atg4B: Ki = 3.1 μM, IC50 = 11 μMPLA2: IC50 = 3.5 μM | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 | Hand Protection: Wear protective gloves (e.g., nitrile or butyl rubber).Eye Protection: Use safety goggles with side-shields.Skin and Body Protection: Wear impervious clothing, such as a lab coat. |
| Acute Aquatic Toxicity | Category 1 | N/A (Environmental Hazard) |
| Chronic Aquatic Toxicity | Category 1 | N/A (Environmental Hazard) |
Engineering Controls:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound.
| Condition | Procedure |
| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly sealed. Store in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Powder: Store at -20°C. In solvent (e.g., DMSO): Store at -80°C. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
First Aid Measures
In the event of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if you feel unwell. |
Experimental Protocol: Inhibition of Autophagy in Cell Culture and Western Blot Analysis
This protocol outlines a typical experiment to assess the effect of this compound on autophagy in a mammalian cell line, followed by Western blot analysis of autophagy markers like LC3B and p62.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) by diluting the stock solution in fresh culture medium. Include a DMSO-only vehicle control.
-
Incubate the cells for the desired time period (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE by adding loading buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Caption: Experimental Workflow for this compound Treatment and Western Blot Analysis.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Unused Product and Contaminated Materials:
-
Dispose of unused this compound and any materials contaminated with the compound (e.g., pipette tips, tubes) as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed container.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Solutions in DMSO:
-
This compound dissolved in DMSO should be treated as flammable and toxic chemical waste.
-
Collect the waste solution in a designated, properly labeled solvent waste container.
-
Do not pour down the drain.[2]
-
Store the waste container in a well-ventilated area, away from sources of ignition, until it is collected for disposal.
Caption: Disposal Workflow for this compound and Associated Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
